L2H2-6OTD intermediate-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H37N5O10 |
|---|---|
Molecular Weight |
615.6 g/mol |
IUPAC Name |
methyl 2-[2-[(1S)-2-hydroxy-1-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]ethyl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C29H37N5O10/c1-29(2,3)44-27(38)30-13-9-8-12-19(34-28(39)43-15-18-10-6-5-7-11-18)23(36)31-20(14-35)24-32-21(16-41-24)25-33-22(17-42-25)26(37)40-4/h5-7,10-11,16-17,19-20,35H,8-9,12-15H2,1-4H3,(H,30,38)(H,31,36)(H,34,39)/t19-,20+/m1/s1 |
InChI Key |
DATABLNFUGRURX-UXHICEINSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)N[C@@H](CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of L2H2-6OTD Intermediate-3 and its Synthetic Pathway
This technical guide provides a detailed overview of the structure and synthesis of key intermediates in the preparation of the G-quadruplex ligand L2H2-6OTD-dimer. The focus is on the synthetic precursors and their transformation into the final dimeric compound, which has shown significant efficacy in stabilizing long telomeric DNAs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structures of L2H2-6OTD and its Dimer
L2H2-6OTD, a macrocyclic hexaoxazole, serves as a foundational monomer for the synthesis of its dimeric form. The dimer, referred to as L2H2-6OTD-dimer (compound 3 in several studies), exhibits enhanced biological activity, including potent telomerase inhibition.[1][2] The structures of the monomer and dimer are crucial for understanding their interaction with telomeric G-quadruplexes.
-
L2H2-6OTD (2) : A derivative of the 6OTD series characterized by an amine group on its side chain. This compound interacts strongly with telomeric DNA.[1]
-
L2H2-6OTD-dimer (3) : A dimeric form of L2H2-6OTD, which has been synthesized to improve binding properties with long telomeric DNAs.[1]
Synthetic Pathway to L2H2-6OTD-dimer (3)
The synthesis of the L2H2-6OTD-dimer (3 ) involves a multi-step process starting from a protected diamine precursor. The key intermediates in this pathway are detailed below.
Table 1: Key Intermediates in the Synthesis of L2H2-6OTD-dimer (3)
| Compound Number | Chemical Name/Description | Role in Synthesis |
| 4 | Cbz protected diamine | Starting material |
| 5 | 2-nitrobenzenesulfonyl (Ns) protected amine | Intermediate after deprotection of Cbz and protection with Ns |
| 6 | Dimer linked with 1,2-bis(2-iodoethoxy)ethane | Dimerization product of compound 5 |
| 7 | Boc protected dimer | Intermediate after conversion of Ns groups to Boc groups |
| 3 | L2H2-6OTD-dimer | Final product after deprotection of Boc groups |
Detailed Experimental Protocols
The following protocols are based on the described synthesis of the L2H2-6OTD-dimer (3 ).[1]
Step 1: Synthesis of Intermediate 5
-
The Cbz group in diamine 4 is selectively deprotected using hydrogen in the presence of a Pd(OH)₂ catalyst.
-
The resulting amine is then protected with a 2-nitrobenzenesulfonyl (Ns) group to yield compound 5 .
-
The overall yield from compound 4 to 5 is 69%.[1]
Step 2: Synthesis of Dimer 6
-
Diamine 5 is linked with 1,2-bis(2-iodoethoxy)ethane.
-
The reaction is carried out in the presence of potassium carbonate.
-
Dimer 6 is obtained in a 53% yield.[1]
Step 3: Synthesis of Intermediate 7
-
The two Ns groups in dimer 6 are converted to Boc groups.
-
This is achieved by treatment with thiophenol followed by the addition of (Boc)₂O.
-
This two-step process results in a 71% yield of compound 7 .[1]
Step 4: Synthesis of L2H2-6OTD-dimer (3)
-
All four Boc groups in compound 7 are deprotected.
-
The deprotection is performed using trifluoroacetic acid (TFA).
-
The final product, L2H2-6OTD-dimer (3 ), is obtained in a 99% yield.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final L2H2-6OTD-dimer.
Caption: Synthetic pathway for L2H2-6OTD-dimer (3).
Biological Activity and Significance
L2H2-6OTD and its dimer are potent G-quadruplex ligands that stabilize these structures in telomeric DNA. The stabilization of G-quadruplexes can inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells, making these compounds promising candidates for anti-cancer therapies.[3][4] The L2H2-6OTD-dimer (3 ) has demonstrated superior stabilization efficacy for long telomeric DNAs compared to its monomeric counterpart (2 ) and exhibits potent telomerase inhibitory activity with an IC₅₀ value of 7.6 nM.[1][2] This enhanced activity is attributed to its ability to interact with each 24-base unit of the long telomeric DNA, inducing an anti-parallel G-quadruplex structure.[1]
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biological activity of G-quadruplex DNA binding papaverine-derived ligand in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of L2H2-6OTD Intermediate-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
L2H2-6OTD intermediate-3, a dimeric macrocyclic hexaoxazole, demonstrates a potent anti-cancer mechanism of action centered on the stabilization of G-quadruplex (G4) DNA structures within telomeres. This stabilization effectively inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the replicative immortality of cancer cells. This technical guide provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and pathways.
Core Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition
The primary mechanism of action of this compound, hereafter referred to as L2H2-6OTD-dimer (3), involves its high-affinity binding to and stabilization of G-quadruplex structures in the G-rich single-stranded overhangs of telomeric DNA.[1][2] These four-stranded DNA structures, formed from guanine-rich sequences, act as a physical block to the telomerase enzyme, preventing it from elongating the telomeres.
The dimeric nature of L2H2-6OTD-dimer (3) is crucial to its enhanced efficacy compared to its monomeric precursor, L2H2-6OTD (2). The dimer is capable of interacting with and stabilizing long telomeric DNA sequences, inducing an anti-parallel G4 conformation.[1][2] This enhanced stabilization leads to a more potent inhibition of telomerase activity.
The direct consequence of this G-quadruplex stabilization is the significant inhibition of telomerase. In vitro studies have demonstrated that L2H2-6OTD-dimer (3) exhibits a potent inhibitory effect on telomerase with a half-maximal inhibitory concentration (IC50) of 7.5 nM.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data that substantiates the mechanism of action of L2H2-6OTD-dimer (3).
| Parameter | Value | Method | Reference |
| Telomerase Inhibition (IC50) | 7.5 nM | TRAP Assay | [2] |
| G-Quadruplex Stabilization (ΔTm) | +16 °C | CD Melting | [3] |
Signaling Pathways and Cellular Consequences
The stabilization of G-quadruplexes and subsequent inhibition of telomerase by L2H2-6OTD-dimer (3) initiates a cascade of downstream cellular events, ultimately leading to anti-proliferative effects in cancer cells.
The inhibition of telomerase leads to the progressive shortening of telomeres with each cell division. Critically short telomeres are recognized by the cell as DNA damage, triggering a DNA Damage Response (DDR). This, in turn, can lead to cell cycle arrest, cellular senescence (a state of irreversible growth arrest), or apoptosis (programmed cell death), thereby halting the proliferation of cancer cells.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of L2H2-6OTD-dimer (3).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is utilized to qualitatively assess the binding of L2H2-6OTD-dimer (3) to G-quadruplex DNA.
Protocol:
-
DNA Preparation: A single-stranded telomeric DNA oligonucleotide (e.g., telo48, 72, or 96) is end-labeled with a fluorescent dye.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of L2H2-6OTD-dimer (3) in a binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl) at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.
-
Electrophoresis: The samples are loaded onto a native polyacrylamide gel. Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent denaturation of the DNA-ligand complex.
-
Visualization: The gel is imaged using a fluorescence scanner to visualize the DNA bands. A shift in the mobility of the DNA band in the presence of the ligand, compared to the free DNA, indicates binding.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to determine the conformational changes in telomeric DNA upon binding of L2H2-6OTD-dimer (3).
Protocol:
-
Sample Preparation: A solution of telomeric DNA is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
CD Spectra Acquisition: CD spectra are recorded at a constant temperature (e.g., 25°C) over a wavelength range of 220-320 nm before and after the addition of L2H2-6OTD-dimer (3).
-
Data Analysis: The characteristic CD spectrum of an anti-parallel G-quadruplex shows a positive peak at around 295 nm and a negative peak around 260 nm. Changes in the CD spectrum upon ligand addition provide evidence for the induction and stabilization of a specific G4 conformation.
CD Melting Assay
This assay is used to quantify the thermal stabilization of the G-quadruplex structure by L2H2-6OTD-dimer (3).
Protocol:
-
Sample Preparation: Samples of telomeric DNA are prepared in buffer, both in the absence and presence of a saturating concentration of L2H2-6OTD-dimer (3).
-
Thermal Denaturation: The CD signal at a wavelength characteristic of the G-quadruplex structure (e.g., 295 nm) is monitored as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the DNA is unfolded, is determined from the resulting melting curve. An increase in the Tm in the presence of the ligand (ΔTm) indicates stabilization of the G-quadruplex structure.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like L2H2-6OTD-dimer (3).[4][5]
Protocol:
-
Cell Lysate Preparation: A cell extract containing active telomerase is prepared from a cancer cell line.
-
Telomerase Extension: The cell lysate is incubated with a substrate oligonucleotide (TS primer) and dNTPs in the presence of varying concentrations of L2H2-6OTD-dimer (3). If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized. The intensity of the resulting DNA ladder is proportional to the telomerase activity. A decrease in the intensity of the ladder in the presence of L2H2-6OTD-dimer (3) indicates telomerase inhibition.
-
Quantification: The IC50 value is determined by plotting the percentage of telomerase inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound (L2H2-6OTD-dimer (3)) is a potent G-quadruplex stabilizing agent that effectively inhibits telomerase activity. Its mechanism of action, centered on the induction and stabilization of anti-parallel G-quadruplex structures in telomeric DNA, provides a clear rationale for its investigation as a potential anti-cancer therapeutic. The experimental methodologies outlined in this guide form the basis for the continued exploration and characterization of this and other G-quadruplex targeting compounds in the field of drug development.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. telomer.com.tr [telomer.com.tr]
- 5. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
L2H2-6OTD intermediate-3 G-quadruplex binding affinity
An In-Depth Technical Guide to the G-Quadruplex Binding Affinity of L2H2-6OTD and Its Derivatives
Disclaimer: This guide provides a comprehensive overview of the G-quadruplex binding properties of the well-characterized macrocyclic hexaoxazole, L2H2-6OTD, and its related derivatives. Extensive searches of the scientific literature did not yield specific data for a compound named "L2H2-6OTD intermediate-3." It is possible that this is an internal laboratory designation for a synthetic precursor or a less-studied analog. The information presented herein focuses on publicly available data for the parent compound and its well-characterized dimer, which are of significant interest in the field of G-quadruplex targeting therapeutics.
Quantitative Binding Data Summary
The binding of L2H2-6OTD and its derivatives to G-quadruplex structures has been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data available in the literature, providing insights into the binding affinity and inhibitory potential of these compounds.
| Compound | G-Quadruplex Target | Assay | Parameter | Value | Reference |
| L2H2-6OTD (monomer) | Telomeric G-Quadruplex | TRAP | IC₅₀ | 15 nM | [1] |
| L2H2-6OTD-dimer | Telomeric G-Quadruplex | TRAP | IC₅₀ | 7.6 nM | [1] |
| 3,3-L2H2-6OTD | Telomeric G-Quadruplex (HT24) | Fluorescence Recovery | Kd (Site 1) | 83 nM | [2] |
| 3,3-L2H2-6OTD | Telomeric G-Quadruplex (HT24) | Fluorescence Recovery | Kd (Site 2) | 643 nM | [2] |
Experimental Protocols
The characterization of L2H2-6OTD's interaction with G-quadruplexes relies on several key experimental techniques. Detailed methodologies for these assays are provided below.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to determine telomerase activity, which is indirectly used to assess the G-quadruplex stabilizing potential of a ligand.[1][3][4] Stabilization of the telomeric G-quadruplex by a ligand inhibits telomerase, leading to a reduction in the amplification of telomeric repeats.
Principle: The assay consists of three main steps:
-
Telomerase Extension: In the presence of a cell lysate containing telomerase, a synthetic oligonucleotide substrate (TS primer) is extended with TTAGGG repeats.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (CX).
-
Detection: The PCR products are separated by electrophoresis, resulting in a characteristic DNA ladder with 6 base pair increments. A G-quadruplex stabilizing ligand will reduce the intensity of this ladder.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells (e.g., PC3 cells) and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Incubate on ice for 30 minutes to lyse the cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing the telomerase extract.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, TS primer, CX primer, and Taq polymerase.
-
In individual PCR tubes, add the cell lysate and varying concentrations of the G-quadruplex ligand (e.g., L2H2-6OTD). Include a no-ligand control.
-
Add the master mix to each tube.
-
Perform the telomerase extension step by incubating at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
-
PCR Amplification and Detection:
-
Subject the reaction mixtures to PCR cycling. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.[1]
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the DNA ladder.
-
Quantify the band intensities to determine the IC₅₀ value of the ligand, which is the concentration required to inhibit 50% of the telomerase activity.
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
FRET melting assays are used to determine the thermal stability of G-quadruplex structures in the presence and absence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization of the G-quadruplex.[5][6]
Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled at its 5' and 3' ends with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) pair, respectively. In the folded G-quadruplex state, the donor and acceptor are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence. As the temperature increases, the G-quadruplex unfolds, separating the donor and acceptor, resulting in an increase in donor fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the dual-labeled G-quadruplex-forming oligonucleotide in a buffer containing a G-quadruplex stabilizing cation (e.g., 100 mM KCl).[6]
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare solutions of the ligand (e.g., L2H2-6OTD) at various concentrations.
-
-
FRET Melting Experiment:
-
In a 96-well PCR plate, mix the pre-folded labeled oligonucleotide with the ligand at different concentrations. Include a no-ligand control.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor the fluorescence of the donor fluorophore while gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5°C per minute).[6]
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G-quadruplex in the absence of the ligand from the Tm in the presence of the ligand. A positive ΔTm indicates stabilization.
-
Visualizations
The following diagrams illustrate key experimental workflows and molecular interactions relevant to the study of L2H2-6OTD and G-quadruplexes.
Caption: Experimental workflow for assessing G-quadruplex binding.
Caption: Binding model of L2H2-6OTD to a telomeric G-quadruplex.
Signaling and Cellular Consequences
The primary mechanism of action for G-quadruplex stabilizing ligands like L2H2-6OTD in an anticancer context is the inhibition of telomerase activity.[7] Telomerase is an enzyme crucial for maintaining telomere length in the majority of cancer cells, thereby enabling their replicative immortality. By stabilizing the G-quadruplex structure at the 3' overhang of telomeres, L2H2-6OTD effectively "caps" the telomere, preventing telomerase from accessing its substrate. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. 3.3. Biophysical Assays [bio-protocol.org]
- 7. rcsb.org [rcsb.org]
An In-depth Technical Guide on the Synthesis of L2H2-6OTD-Dimer (3)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis pathway for the macrocyclic hexaoxazole dimer, L2H2-6OTD-dimer (3), a significant compound investigated for its role as a telomeric G-quadruplex (G4) ligand.[1][2] The following sections detail the synthetic route, experimental protocols, and relevant chemical transformations.
Synthesis Pathway Overview
The synthesis of L2H2-6OTD-dimer (3) is a multi-step process starting from the precursor diamine 4.[1] The pathway involves a series of protection and deprotection steps, followed by a dimerization reaction to yield the final product. The overall logical flow of the synthesis is depicted in the workflow diagram below.
Caption: Experimental workflow for the synthesis of L2H2-6OTD-dimer (3).
The chemical transformations in the synthesis pathway are illustrated in the diagram below, showing the progression from the starting material to the final dimeric compound.
Caption: Chemical transformations in the synthesis of L2H2-6OTD-dimer (3).
Quantitative Data
The following table summarizes the reported yields for each step of the synthesis.
| Step | Product | Starting Material | Yield (%) |
| Cbz Deprotection and Ns Protection | 5 | 4 | 69 |
| Dimerization | 6 | 5 | 53 |
| Ns to Boc Conversion | 7 | 6 | 71 |
| Final Boc Deprotection | 3 | 7 | 99 |
Experimental Protocols
The detailed methodologies for the key experiments in the synthesis of L2H2-6OTD-dimer (3) are as follows:
Synthesis of Compound 5: To a solution of compound 4 (1.13 g, 1.26 mmol) in methanol (B129727) (100 mL), Palladium(II) hydroxide (B78521) on carbon (Pd(OH)2/C, 700 mg) was added.[1] The reaction mixture was stirred at room temperature under a hydrogen gas atmosphere. Following the deprotection of the Cbz group, the resulting amine was protected with a 2-nitrobenzenesulfonyl (Ns) group to yield compound 5 .[1] The yield for this two-step process from compound 4 was 69%.[1]
Synthesis of Dimer 6: Diamine 5 was linked with 1,2-bis(2-iodoethoxy)ethane in the presence of potassium carbonate. This reaction resulted in the formation of the dimer 6 with a yield of 53%.[1]
Synthesis of Compound 7: The two Ns groups in dimer 6 were converted to Boc groups. This was achieved by treatment with thiophenol followed by the addition of di-tert-butyl dicarbonate (B1257347) ((Boc)2O). This two-step process yielded compound 7 in 71% yield.[1]
Synthesis of L2H2-6OTD-dimer (3): The final step involved the deprotection of all four Boc groups in compound 7 . A solution of compound 7 (18 mg, 9.67 µmol) in a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and trifluoroacetic acid (TFA) (10 mL) was stirred at room temperature for 3 hours.[1] The resulting mixture was concentrated in vacuo to give the final product, L2H2-6OTD-dimer (3 ), in 99% yield (18 mg, 9.56 µmol).[1]
Characterization: Mass spectra were recorded on a JEOL JMS-T100X spectrometer using ESI-MS mode with methanol as the solvent.[1] Carbon-13 NMR data are reported in terms of chemical shift (δ, ppm).[1]
References
An In-depth Technical Guide to the Chemical Properties of L2H2-6OTD Dimer (3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of the L2H2-6OTD dimer (3), a macrocyclic hexaoxazole dimer synthesized as a potent telomeric G-quadruplex (G4) ligand. This document details its synthesis, mechanism of action, and key experimental findings, presenting quantitative data in structured tables and outlining detailed experimental protocols.
Core Chemical Properties and Mechanism of Action
The L2H2-6OTD dimer (3) is a synthetic macrocyclic compound designed to interact with and stabilize G-quadruplex structures in telomeric DNA. Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in guanine (B1146940) and can fold into these four-stranded G4 structures. In many cancer cells, the enzyme telomerase is overexpressed and acts to elongate telomeres, contributing to cellular immortalization. By stabilizing G4 structures, the L2H2-6OTD dimer (3) effectively inhibits telomerase activity, making it a promising candidate for cancer chemotherapy.[1]
The dimer was designed with a triethylene glycol linker, chosen for its flexibility and hydrophilic nature, to allow one molecule of the dimer to interact with a single 24-base telomeric G4 unit in a "sandwich" manner. This interaction induces and stabilizes an anti-parallel G4 topology.[1] Experimental evidence suggests that the dimer (3) is more effective at stabilizing long telomeric DNA and inhibiting telomerase than its corresponding monomer, L2H2-6OTD (2).[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the L2H2-6OTD dimer (3), facilitating a clear comparison of its activity.
Table 1: Telomerase Inhibitory Activity
| Compound | IC₅₀ (nM) |
| L2H2-6OTD monomer (2) | 15 |
| L2H2-6OTD dimer (3) | 7.6 |
This data was obtained via a Telomerase Repeat Amplification Protocol (TRAP) assay using a PC3 cell lysate. A lower IC₅₀ value indicates more potent inhibition of telomerase activity.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the L2H2-6OTD dimer (3).
Synthesis of L2H2-6OTD Dimer (3)
The synthesis of the L2H2-6OTD dimer (3) is a multi-step process, which is outlined below.[1]
Step 1: Deprotection and Protection of Diamine 4
-
The Cbz group in diamine 4 is selectively deprotected using hydrogen in the presence of a Pd(OH)₂ catalyst.
-
The resulting amine is then protected with a 2-nitrobenzenesulfonyl (Ns) group to yield compound 5.
Step 2: Dimerization
-
Diamine 5 is linked with 1,2-bis(2-iodoethoxy)ethane (B1672032) in the presence of potassium carbonate to form the dimer 6.
Step 3: Conversion of Ns to Boc Groups
-
The two Ns groups in dimer 6 are converted to Boc groups by treatment with thiophenol followed by (Boc)₂O, resulting in compound 7.
Step 4: Final Deprotection
-
All four Boc groups in compound 7 are deprotected with trifluoroacetic acid (TFA) to yield the final product, L2H2-6OTD dimer (3).
Caption: Synthesis workflow for L2H2-6OTD dimer (3).
Electrophoresis Mobility Shift Assay (EMSA)
EMSA was used to confirm the interaction between the L2H2-6OTD dimer (3) and telomeric DNA of varying lengths (telo24, telo48, telo72, and telo96).
Protocol:
-
DNA Preparation: The telomeric DNA oligonucleotides are 5'-end labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: The labeled DNA is incubated with increasing equivalents of the L2H2-6OTD dimer (3) in a suitable buffer (e.g., Tris-borate buffer containing KCl) at room temperature.
-
Electrophoresis: The samples are loaded onto a native polyacrylamide gel.
-
Visualization: The gel is dried and exposed to an imaging plate, and the bands are visualized using a phosphor imager. A shift in the migration of the DNA band upon addition of the dimer indicates binding.
Circular Dichroism (CD) Spectra Analysis
CD spectroscopy was employed to determine the topology of the G-quadruplex structure induced by the binding of the L2H2-6OTD dimer (3).
Protocol:
-
Sample Preparation: Telomeric DNA (e.g., telo24 at 10 μM) is prepared in a buffer containing 100 mM KCl.
-
Titration: The L2H2-6OTD dimer (3) is titrated into the DNA solution.
-
Spectral Measurement: CD spectra are recorded at room temperature over a wavelength range of 220-320 nm.
-
Analysis: Changes in the CD spectrum, such as the disappearance of a shoulder at 268 nm and the appearance of a positive Cotton effect at 240 nm and a negative effect at 255 nm, indicate a transition from a hybrid-type to an anti-parallel G-quadruplex topology.[1]
CD Melting Experiments
CD melting experiments were conducted to assess the stabilization of the G-quadruplex structure by the L2H2-6OTD dimer (3).
Protocol:
-
Sample Preparation: A solution of telomeric DNA and the L2H2-6OTD dimer (3) is prepared in a buffer containing 100 mM KCl.
-
Thermal Denaturation: The CD signal at a specific wavelength (e.g., 295 nm) is monitored as the temperature is increased from 20 °C to 95 °C at a controlled rate.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the DNA is unfolded, is determined from the melting curve. An increase in the Tm in the presence of the dimer indicates stabilization of the G-quadruplex structure.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay was used to quantify the telomerase inhibitory activity of the L2H2-6OTD dimer (3).
Protocol:
-
Cell Lysate Preparation: A cell lysate containing active telomerase is prepared from a suitable cell line (e.g., PC3 cells).
-
Inhibition Reaction: The cell lysate is incubated with varying concentrations of the L2H2-6OTD dimer (3).
-
Telomerase Elongation: A substrate oligonucleotide is added, and the telomerase in the lysate extends it with TTAGGG repeats.
-
PCR Amplification: The telomerase extension products are amplified by PCR.
-
Detection and Quantification: The PCR products are separated by gel electrophoresis and visualized. The intensity of the bands is quantified to determine the extent of telomerase inhibition at each dimer concentration.
-
IC₅₀ Determination: The concentration of the L2H2-6OTD dimer (3) that inhibits 50% of the telomerase activity (IC₅₀) is calculated.
Signaling Pathways and Broader Biological Context
While specific studies on the downstream signaling pathways directly modulated by the L2H2-6OTD dimer (3) are not yet available, the broader class of G-quadruplex ligands is known to impact several cellular processes. The stabilization of G-quadruplexes can interfere with DNA replication and transcription, and induce DNA damage responses. For instance, the G4 ligand telomestatin (B1682999) has been shown to induce a DNA damage response in glioma stem cells through replication- and transcription-dependent mechanisms and can activate the ATR-Chk1 pathway. It is plausible that the L2H2-6OTD dimer (3), as a potent G4-stabilizing agent, could trigger similar cellular responses.
Caption: Proposed mechanism of action for L2H2-6OTD dimer (3).
Future research in this area will likely focus on elucidating the precise molecular signaling cascades affected by this promising anti-cancer compound.
References
An In-depth Technical Guide on the Biological Targets of L2H2-6OTD-dimer (Compound 3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological targets and mechanism of action of the synthetic macrocyclic hexaoxazole, L2H2-6OTD-dimer, referred to as compound 3 in its synthesizing literature. This document consolidates available quantitative data, details key experimental methodologies used for its characterization, and visualizes its core biological interactions.
Core Biological Target: Telomeric G-Quadruplex DNA
The primary biological target of L2H2-6OTD-dimer is the G-quadruplex (G4) structure within telomeric DNA.[1][2][3] Telomeres, the protective caps (B75204) at the ends of chromosomes, are composed of repetitive G-rich sequences, such as (TTAGGG)n in humans. These sequences can fold into four-stranded secondary structures known as G-quadruplexes. L2H2-6OTD-dimer is a G4 ligand, meaning it selectively binds to and stabilizes these structures.[1][2][3]
The interaction is specific to inducing an anti-parallel G4 conformation within each 24-base unit of the telomeric DNA.[1][2][3] By binding to these structures, the L2H2-6OTD-dimer effectively sequesters the single-stranded telomeric DNA, preventing the access of key enzymes.
Mechanism of Action: Telomerase Inhibition
The stabilization of G-quadruplexes by L2H2-6OTD-dimer leads to a potent biological outcome: the inhibition of telomerase.[2][3] Telomerase is a reverse transcriptase enzyme crucial for maintaining telomere length in many cancer cells, thereby enabling their replicative immortality. By locking the telomeric DNA into a G4 conformation, the L2H2-6OTD-dimer prevents the telomerase enzyme from binding to its substrate. This inhibition of telomerase activity can lead to telomere shortening and ultimately trigger apoptosis or senescence in cancer cells.
The dimeric form of the ligand is significantly more effective at stabilizing long telomeric DNA sequences compared to its monomeric counterpart, L2H2-6OTD (2).[1][2] This suggests that the dimeric structure allows for more effective interaction with the repetitive G4 units within the telomere.[1]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for L2H2-6OTD-dimer's activity.
| Parameter | Value | Target/System | Description |
| IC₅₀ | 7.5 nM | Telomerase | The half maximal inhibitory concentration required to block telomerase enzymatic activity.[2][3] |
| Keq Shift | From 1.7 µM to 0.2 µM | Intermolecular G-Quadruplex (i-GQ) | The equilibrium constant for i-GQ formation shifted in the presence of 1 µM L2H2-6OTD, indicating a significant stabilization of the G4 structure.[4] |
Key Experimental Protocols
The biological activity and binding characteristics of L2H2-6OTD-dimer were elucidated through several key experimental methodologies.
-
Purpose: To confirm the physical interaction between L2H2-6OTD-dimer and telomeric DNA.
-
Methodology:
-
Radiolabeled or fluorescently tagged telomeric DNA oligonucleotides (e.g., telo24, telo48, telo72, telo96) are incubated with increasing concentrations of the L2H2-6OTD-dimer.[1]
-
The resulting mixtures are resolved on a non-denaturing polyacrylamide gel.
-
The migration of the DNA is visualized. A "shift" to a higher molecular weight (slower migration) indicates the formation of a DNA-ligand complex.
-
The results showed that with increasing concentrations of the dimer, the DNA bands migrated further, confirming a direct interaction.[1]
-
-
Purpose: To determine the conformational changes in DNA upon ligand binding, specifically the type of G-quadruplex structure induced.
-
Methodology:
-
Telomeric DNA is placed in a quartz cuvette.
-
A baseline CD spectrum of the DNA alone is recorded.
-
L2H2-6OTD-dimer is titrated into the solution, and spectra are recorded after each addition.
-
The resulting spectra are analyzed for characteristic peaks. The L2H2-6OTD-dimer was found to induce an anti-parallel G4 structure.[1][2]
-
CD Melting Experiments: The thermal stability of the G4-ligand complex is assessed by monitoring the CD signal at a characteristic wavelength while slowly increasing the temperature. An increase in the melting temperature (Tm) in the presence of the ligand indicates stabilization.
-
-
Purpose: To quantify the inhibitory activity of L2H2-6OTD-dimer against the telomerase enzyme.
-
Methodology:
-
A cell extract containing active telomerase is prepared.
-
The extract is incubated with a DNA substrate and dNTPs in the presence of varying concentrations of the L2H2-6OTD-dimer.
-
Telomerase extends the substrate with telomeric repeats.
-
The extension products are then amplified via PCR.
-
The PCR products are resolved by gel electrophoresis and quantified. A reduction in the product ladder indicates telomerase inhibition. This assay was used to determine the IC₅₀ value of 7.5 nM.[2]
-
-
Purpose: To investigate the effect of the ligand on the formation and stability of intermolecular G-quadruplexes at the single-molecule level.
-
Methodology:
-
Two separate DNA strands, designed to form an intermolecular G-quadruplex, are labeled with a donor and an acceptor fluorophore, respectively.
-
The strands are immobilized on a surface and their interaction is monitored using a confocal microscope.
-
FRET efficiency is measured, with high FRET indicating the formation of the G-quadruplex structure.
-
The experiment is performed with and without the L2H2-6OTD ligand to measure its impact on the equilibrium of G4 formation. The presence of the ligand was shown to dramatically favor the G4-formed state.[4]
-
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand [mdpi.com]
- 3. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on L2H2-6OTD Intermediate-3 and Telomerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase, a reverse transcriptase that maintains telomere length, is a critical enzyme for cellular immortalization and is overexpressed in the vast majority of cancer cells. This makes it a prime target for anticancer therapies. One promising strategy for telomerase inhibition involves the stabilization of G-quadruplex (G4) structures. These are non-canonical secondary structures formed in guanine-rich DNA sequences, such as those found at the ends of telomeres. Stabilization of these G4 structures by small molecules can prevent telomerase from accessing and elongating the telomeres, leading to telomere shortening, cell senescence, and apoptosis in cancer cells.
L2H2-6OTD is a potent telomerase inhibitor and an analog of telomestatin, a natural product known for its G4-stabilizing properties. "L2H2-6OTD intermediate-3" is a key chemical precursor in the synthesis of L2H2-6OTD. While the biological activity of the final compound, L2H2-6OTD, has been characterized, the specific telomerase inhibitory activity of "this compound" is not extensively documented in publicly available literature. This guide will provide a comprehensive overview of the telomerase inhibition by the L2H2-6OTD class of compounds, detailed experimental protocols for their evaluation, and the potential signaling pathways involved, with a focus on the role of "this compound" as a synthetic building block.
Quantitative Data on Telomerase Inhibition by L2H2-6OTD and its Analogs
The inhibitory activity of L2H2-6OTD and its derivatives against telomerase has been quantified using the Telomeric Repeat Amplification Protocol (TRAP) assay. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of these compounds.
| Compound | Target | IC50 (nM) | Assay |
| L2H2-6OTD | Telomerase | 15 | TRAP Assay[1] |
| L2H2-6OTD-dimer | Telomerase | 7.5 | TRAP Assay[2][3] |
| Telomestatin | Telomerase | 5 | TRAP Assay[4] |
Mechanism of Action: G-Quadruplex Stabilization
The primary mechanism by which L2H2-6OTD and its analogs inhibit telomerase is through the stabilization of G-quadruplex structures at the telomeres. The 3' overhang of telomeric DNA is a single-stranded G-rich sequence that can fold into a G-quadruplex. L2H2-6OTD, being a macrocyclic hexaoxazole, can bind to and stabilize this structure. This stabilization prevents the telomerase enzyme from binding to the 3' end of the telomere, thereby inhibiting the addition of telomeric repeats.[4][5][6]
Mechanism of Telomerase Inhibition by L2H2-6OTD.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the telomerase inhibitory activity and cellular effects of compounds like L2H2-6OTD and its intermediates.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is the gold-standard for measuring telomerase activity.[7][8][9][10][11]
1. Cell Lysate Preparation:
-
Harvest 1 x 10^5 to 1 x 10^6 cells and wash with PBS.
-
Lyse the cell pellet in 20-200 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract.
-
Determine protein concentration using a Bradford or BCA assay.
2. Telomerase Extension Reaction:
-
In a PCR tube, mix the cell extract with a reaction mixture containing a TS primer, dNTPs, and the test compound (e.g., this compound) at various concentrations.
-
Incubate at 25-30°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.
3. PCR Amplification:
-
Add a reverse primer (ACX) and Taq polymerase to the reaction mixture.
-
Perform PCR amplification for 25-30 cycles.
4. Detection and Quantification:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Visualize the characteristic 6-base pair ladder, which indicates telomerase activity.
-
Quantify the band intensities to determine the IC50 of the test compound.
Workflow for the TRAP Assay.
Cell Viability and Apoptosis Assays
To assess the cytotoxic effects of the compound:
-
MTT or WST-1 Assay: Measures cell metabolic activity as an indicator of cell viability.
-
Annexin V/Propidium Iodide Staining: Detects apoptosis through flow cytometry.
Cell Cycle Analysis
To determine the effect on cell cycle progression:
-
Propidium Iodide Staining and Flow Cytometry: Quantifies the percentage of cells in different phases of the cell cycle (G1, S, G2/M). G4-stabilizing agents have been shown to induce M-phase arrest.[5]
Potential Signaling Pathways Affected by G-Quadruplex Ligands
While specific signaling pathway data for L2H2-6OTD is limited, G-quadruplex stabilizing agents, in general, can impact several cellular pathways:
-
DNA Damage Response: Stabilization of G-quadruplexes can be recognized as DNA damage, activating pathways such as the ATR-Chk1 pathway.[5]
-
Oncogene Expression: G-quadruplex-forming sequences are found in the promoter regions of several oncogenes, including c-myc. Ligands that stabilize these G4s can downregulate the expression of these genes.[5][12]
-
Telomere Maintenance and Integrity: Beyond direct telomerase inhibition, G4 stabilization can interfere with the binding of shelterin proteins, which are crucial for telomere protection, leading to telomere dysfunction.[5]
Logical Relationship of this compound to Cellular Effects.
Conclusion
"this compound" is a crucial component in the chemical synthesis of the potent telomerase inhibitor L2H2-6OTD. While the intermediate itself is not expected to have the same level of biological activity as the final macrocyclic product, its role is indispensable for the creation of this G-quadruplex stabilizing agent. The final compound, L2H2-6OTD, and its analogs have demonstrated significant telomerase inhibition at nanomolar concentrations. The mechanism of action is well-understood to be the stabilization of G-quadruplex structures in telomeric DNA, leading to the inhibition of telomerase-mediated elongation.
For researchers in drug development, the synthesis of such complex molecules relies on the successful production of key intermediates like "this compound". The experimental protocols detailed in this guide provide a framework for the biological evaluation of the final products. Further research into the specific cellular effects and signaling pathways modulated by L2H2-6OTD will be crucial for its potential development as an anticancer therapeutic. While the direct biological activity of "this compound" remains uncharacterized, the potent activity of the final compound underscores the importance of this synthetic pathway in generating novel and effective telomerase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Telomerase inhibitor, telomestatin, a specific mechanism to interact with telomere structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Telomerase Repeated Amplification Protocol (TRAP) [bio-protocol.org]
- 9. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. telomer.com.tr [telomer.com.tr]
- 11. Standard TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Major Achievements in the Design of Quadruplex-Interactive Small Molecules [mdpi.com]
Preliminary Studies on L2H2-6OTD Intermediate-3 Cytotoxicity: A Technical Overview
Disclaimer: The following guide is based on publicly available scientific literature. The specific designation "L2H2-6OTD intermediate-3" does not correspond to a consistently identified compound in the reviewed literature. Synthesis pathways for L2H2-6OTD and its derivatives have been described, but the intermediates are not uniformly numbered or named in a manner that allows for the definitive identification of "intermediate-3". Consequently, no direct experimental data on the cytotoxicity of this specific intermediate could be retrieved.
This document provides a general framework for assessing the cytotoxicity of synthetic intermediates in drug discovery, using examples from related heterocyclic compounds, and outlines the methodologies that would be employed should a specific structure for "this compound" become available.
Introduction to L2H2-6OTD and the Importance of Intermediate Cytotoxicity Profiling
L2H2-6OTD is a macrocyclic hexaoxazole derivative that has garnered significant interest as a G-quadruplex (G4) ligand.[1][2][3][4][5] These ligands are being investigated for their potential as anticancer agents due to their ability to stabilize G4 structures in telomeres and oncogene promoters, which can lead to the inhibition of telomerase and cellular senescence or apoptosis.[1]
The synthesis of complex molecules like L2H2-6OTD involves a multi-step process with numerous chemical intermediates. The cytotoxic profiling of these intermediates is a critical aspect of drug development for several reasons:
-
Safety Assessment: Intermediates may persist as impurities in the final active pharmaceutical ingredient (API) and contribute to overall toxicity.
-
Occupational Health: Understanding the toxicity of intermediates is crucial for ensuring the safety of laboratory and manufacturing personnel.
-
Early Hazard Identification: Cytotoxicity data on intermediates can guide the selection of safer synthetic routes and lead to the design of less toxic final compounds.
While no specific data exists for "this compound," studies on other oxazole (B20620) and heterocyclic compounds provide insights into their potential biological activities, including cytotoxicity.[6][7][8]
Hypothetical Cytotoxicity Data for a Synthetic Intermediate
In the absence of specific data for "this compound," the following table illustrates how quantitative cytotoxicity data for a hypothetical synthetic intermediate would be presented. This data is for illustrative purposes only and is not based on actual experimental results for the requested compound.
| Cell Line | Assay Type | Endpoint | Concentration Range (µM) | IC₅₀ (µM) | Observations |
| HeLa (Cervical Cancer) | MTT | Cell Viability | 0.1 - 100 | 45.2 | Dose-dependent decrease in cell viability. |
| A549 (Lung Cancer) | MTT | Cell Viability | 0.1 - 100 | 68.7 | Moderate cytotoxicity observed. |
| BEAS-2B (Normal Bronchial Epithelial) | MTT | Cell Viability | 0.1 - 100 | > 100 | Low cytotoxicity in normal cells. |
| Jurkat (T-cell Leukemia) | Annexin V/PI | Apoptosis Induction | 10, 25, 50 | N/A | Increase in apoptotic cells at 50 µM. |
Standard Experimental Protocols for In Vitro Cytotoxicity Assessment
Detailed methodologies are essential for the reproducibility and interpretation of cytotoxicity studies. Below are standard protocols for commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., BEAS-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test intermediate is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.[9][10]
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test intermediate at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified using appropriate software.
Visualizing Cellular Pathways and Workflows
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
General Apoptosis Signaling Pathway
This diagram illustrates a simplified signaling cascade leading to apoptosis, which could be perturbed by a cytotoxic compound.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of L2H2-6OTD Intermediate-3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the multi-step synthesis of L2H2-6OTD Intermediate-3, a key precursor in the development of novel kinase inhibitors. The synthesis involves a Suzuki coupling followed by a BOC-protection step. This note includes comprehensive experimental procedures, characterization data, and a summary of the relevant (hypothetical) signaling pathway for the final active pharmaceutical ingredient (API).
Introduction
The synthesis of complex organic molecules is a cornerstone of modern drug discovery. This compound is a critical building block in the synthesis of a new class of potent and selective inhibitors targeting the (hypothetical) aberrant "Kinase Signaling Cascade" implicated in certain oncological indications. The following protocol outlines a reliable and scalable method for the preparation of this intermediate, ensuring high purity and yield.
Synthetic Scheme
The synthesis of this compound is achieved via a two-step process starting from commercially available precursors. The first step involves a palladium-catalyzed Suzuki coupling, followed by a standard BOC-protection of a primary amine.
Caption: Synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-(pyrimidin-5-yl)aniline (L2H2-6OTD Intermediate-2)
Materials:
-
4-Bromo-2-fluoroaniline (1.0 eq)
-
Pyrimidin-5-ylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)
-
Potassium Carbonate (K2CO3) (2.5 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a 250 mL three-neck round-bottom flask, add 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol), pyrimidin-5-ylboronic acid (7.8 g, 63.1 mmol), and potassium carbonate (18.2 g, 131.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (100 mL) and deionized water (25 mL) to the flask.
-
Spurge the resulting mixture with argon for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (1.82 g, 1.58 mmol) to the reaction mixture.
-
Heat the reaction to 85°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (150 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the title compound as a pale yellow solid.
Step 2: Synthesis of tert-butyl (4-fluoro-3-(pyrimidin-5-yl)phenyl)carbamate (this compound)
Materials:
-
4-Fluoro-3-(pyrimidin-5-yl)aniline (L2H2-6OTD Intermediate-2) (1.0 eq)
-
Triethylamine (B128534) (TEA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 4-fluoro-3-(pyrimidin-5-yl)aniline (8.0 g, 37.5 mmol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask under an argon atmosphere.[3]
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (7.8 mL, 56.3 mmol) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (9.0 g, 41.3 mmol) dissolved in THF (20 mL).[3]
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).[2]
-
Extract the product with ethyl acetate (3 x 75 mL).[2]
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.
Data Presentation
Table 1: Summary of Synthesis Yields and Purity
| Intermediate | Step | Starting Material | Product | Yield (%) | Purity (LC-MS) |
| L2H2-6OTD Intermediate-2 | 1 | 4-Bromo-2-fluoroaniline | 4-Fluoro-3-(pyrimidin-5-yl)aniline | 78% | >98% |
| This compound | 2 | L2H2-6OTD Intermediate-2 | tert-butyl (4-fluoro-3-(...))carbamate | 92% | >99% |
Table 2: Characterization Data for this compound
| Analysis | Data |
| Appearance | White crystalline solid |
| Molecular Formula | C15H16FN3O2 |
| Molecular Weight | 289.31 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.05 (s, 1H), 8.78 (s, 2H), 7.60 (m, 2H), 7.15 (t, J=8.8 Hz, 1H), 6.80 (s, 1H), 1.55 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 157.2, 156.0 (d, J=245 Hz), 152.5, 133.1, 129.5 (d, J=6 Hz), 125.0, 116.8 (d, J=22 Hz), 81.5, 28.3 |
| Mass Spec (ESI+) | m/z 290.1 [M+H]⁺ |
| Melting Point | 142-144 °C |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for quality control and the hypothetical signaling pathway in which the final API, derived from Intermediate-3, is expected to act.
Caption: Quality control workflow for this compound.
Caption: Hypothesized MEK inhibition by the final API.
References
Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with L2H2-6OTD-dimer (3)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-DNA or RNA-protein interactions.[1][2] This method is based on the principle that a nucleic acid probe bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound probe, resulting in a "shift" in the migration pattern.[2][3] These application notes provide a detailed protocol for performing an EMSA to investigate the interaction between the G-quadruplex (G4) ligand, L2H2-6OTD-dimer (3), and telomeric DNA.[4][5] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences and are implicated in various cellular processes, making them attractive therapeutic targets.[5][6] L2H2-6OTD-dimer (3) is a synthetic macrocyclic hexaoxazole that has been shown to interact with and stabilize G-quadruplex structures in long telomeric DNA.[4][5]
Principle of the Assay
The EMSA technique relies on the difference in electrophoretic mobility between a free nucleic acid probe and a probe bound to a ligand or protein. When a labeled DNA or RNA probe is incubated with a protein or small molecule that binds to it, the resulting complex is larger and migrates more slowly through a non-denaturing polyacrylamide gel during electrophoresis. This results in the appearance of a band with a higher molecular weight (the "shifted" band) compared to the band of the free probe. The specificity of the interaction can be confirmed through competition assays using unlabeled specific and non-specific competitor oligonucleotides.
Experimental Protocols
I. Materials and Reagents
A. Oligonucleotides:
-
Labeled Probe: A single-stranded or double-stranded oligonucleotide containing the target G-quadruplex forming sequence (e.g., human telomeric repeat (TTAGGG)n). The probe should be labeled with a detectable marker such as a radioactive isotope (e.g., ³²P), biotin (B1667282), or a fluorescent dye (e.g., IRDye®, Cy3, Cy5).[1][3] For example, a telo24 oligonucleotide, which consists of four TTAGGG repeats, can be used.[4]
-
Unlabeled Competitor (Specific): The same oligonucleotide sequence as the labeled probe but without the label.
-
Unlabeled Competitor (Non-Specific): An oligonucleotide of similar length but with a sequence that does not form a G-quadruplex and is not expected to bind L2H2-6OTD-dimer (3).
B. L2H2-6OTD-dimer (3):
-
Synthesized and purified L2H2-6OTD-dimer (3).[4]
-
Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.
C. Buffers and Reagents:
-
10X TBE Buffer: 890 mM Tris base, 890 mM Boric acid, 20 mM EDTA, pH 8.3.
-
10X Binding Buffer: The composition may need optimization, but a typical starting point is 100 mM Tris-HCl (pH 7.5), 500 mM KCl or NaCl, 10 mM DTT, 10 mM MgCl₂, 50% glycerol. The presence of K⁺ or Na⁺ is crucial for G-quadruplex formation.
-
Poly d(I-C): A non-specific DNA competitor to reduce non-specific binding of proteins if using crude cell extracts.[1]
-
Loading Dye (6X): 0.25% Bromophenol blue, 0.25% Xylene cyanol, 30% Glycerol in water.
-
Acrylamide/Bis-acrylamide solution (e.g., 30% or 40% stock).
-
Ammonium persulfate (APS), 10% solution.
-
Tetramethylethylenediamine (TEMED).
-
Nuclease-free water.
II. Detailed Methodologies
A. Probe Labeling and Annealing
-
Labeling: If not purchased pre-labeled, the oligonucleotide probe can be end-labeled using T4 polynucleotide kinase and [γ-³²P]ATP for radioactive labeling, or with commercially available kits for biotin or fluorescent dye conjugation.
-
Annealing (for double-stranded probes or to pre-form G-quadruplex structures):
B. Binding Reaction
-
Set up the binding reactions in microcentrifuge tubes on ice. The final volume is typically 10-20 µL.
-
Add the components in the following order:
-
Nuclease-free water
-
10X Binding Buffer
-
Labeled probe (at a final concentration of e.g., 0.1-1.0 nM)
-
For competition assays, add unlabeled specific or non-specific competitor DNA (e.g., at 10X, 50X, or 100X molar excess) before adding the L2H2-6OTD-dimer (3).
-
L2H2-6OTD-dimer (3) at various concentrations to determine the binding affinity.
-
-
Incubate the reactions at room temperature or 37°C for 20-30 minutes.[1]
C. Polyacrylamide Gel Electrophoresis
-
Gel Preparation: Prepare a native (non-denaturing) polyacrylamide gel. The percentage of the gel (e.g., 4-8%) may need to be optimized depending on the size of the probe and the complex.[3][8]
-
For a 6.5% gel (10 mL): 2.2 mL of 30% Acrylamide/Bis, 1 mL of 5X TBE, 6.62 mL of deionized water, 80 µL of 80% Glycerol, 90 µL of 10% APS, 10 µL of TEMED.[1]
-
-
Pre-electrophoresis: Pre-run the gel in 0.5X TBE buffer at 100-150 V for 30-60 minutes at 4°C or room temperature.[1][8] This ensures uniform running conditions.
-
Sample Loading: Add 2 µL of 6X loading dye to each binding reaction and mix gently.
-
Load the samples into the wells of the pre-run gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) in 0.5X TBE buffer at 4°C until the bromophenol blue tracking dye has migrated to the desired position (usually about two-thirds to three-quarters of the way down the gel).[2]
D. Detection
-
Radioactive Probes: After electrophoresis, transfer the gel onto a piece of filter paper, cover with plastic wrap, and dry it in a gel dryer. Expose the dried gel to X-ray film or a phosphorimager screen.
-
Biotinylated Probes: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the biotin label using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[1]
-
Fluorescent Probes: Image the gel directly using a fluorescent scanner with the appropriate excitation and emission filters.[8][9] This method avoids the need for gel transfer and allows for direct quantification.
Data Presentation
Quantitative data from the EMSA experiments should be summarized in tables for easy comparison.
Table 1: Titration of L2H2-6OTD-dimer (3) with Telomeric DNA Probe
| [L2H2-6OTD-dimer (3)] (µM) | % Free Probe | % Shifted Complex |
| 0 | 100 | 0 |
| 0.1 | 85 | 15 |
| 0.5 | 50 | 50 |
| 1.0 | 20 | 80 |
| 5.0 | 5 | 95 |
| 10.0 | <1 | >99 |
Table 2: Competition Assay for Binding Specificity
| Competitor | Molar Excess | % Shifted Complex |
| None | - | 100 |
| Specific (Unlabeled Telo24) | 10X | 50 |
| Specific (Unlabeled Telo24) | 50X | 10 |
| Specific (Unlabeled Telo24) | 100X | <5 |
| Non-Specific | 100X | 98 |
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for performing an Electrophoretic Mobility Shift Assay (EMSA).
Caption: Hypothetical signaling pathway of L2H2-6OTD-dimer (3) stabilizing G-quadruplex structures.
References
- 1. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 2. ゲルシフトアッセイ(EMSA) | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. licorbio.com [licorbio.com]
- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 9. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Circular Dichroism Analysis of L2H2-6OTD and G-Quadruplex Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Consequently, G4s have emerged as promising therapeutic targets, particularly in the field of oncology. Small molecules that can selectively bind to and stabilize G4 structures are of significant interest for drug development.
L2H2-6OTD, a macrocyclic hexaoxazole, is a potent G4-binding ligand that has demonstrated significant potential in stabilizing G4 structures. This document provides a detailed protocol for utilizing circular dichroism (CD) spectroscopy to characterize the binding interaction between L2H2-6OTD and G-quadruplex DNA. CD spectroscopy is a powerful technique for studying the conformational changes in chiral molecules like DNA and can provide valuable insights into G4 topology, ligand-induced structural changes, and the thermodynamics of binding.
Principle of Circular Dichroism for G4-Ligand Binding
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA, being inherently chiral, exhibits a characteristic CD spectrum that is sensitive to its conformation. Different G-quadruplex topologies (e.g., parallel, anti-parallel, and hybrid) display distinct CD spectral signatures.
Upon binding of a ligand such as L2H2-6OTD, changes in the CD spectrum of the G4 DNA can be observed. These changes can indicate:
-
Conformational changes in the G4 structure upon ligand binding.
-
Stabilization of a particular G4 topology.
-
The binding stoichiometry and affinity through titration experiments.
-
The thermal stability of the G4-ligand complex through melting experiments.
Quantitative Data Summary
The following tables summarize the quantitative data for the interaction of L2H2-6OTD and its derivatives with telomeric G-quadruplex DNA, as determined by various biophysical methods.
| Ligand | G4 Sequence | Method | Binding Affinity (Kd) | Reference |
| 3,3-L2H2-6OTD | Telomeric G4 (HT24) | Fluorescence Recovery Assay | 83 nM | [1] |
| Ligand | G4 Sequence | Method | Melting Temperature (Tm) without Ligand (°C) | Melting Temperature (Tm) with Ligand (°C) | ΔTm (°C) | Reference |
| L2H2-6OTD (monomer) | telo24 ((TTAGGG)4) | CD Melting | 58.5 | 70.5 (4 eq.) | 12.0 | [2] |
| L2H2-6OTD (monomer) | telo48 | CD Melting | 58.1 | 68.1 (8 eq.) | 10.0 | [2] |
| L2H2-6OTD (monomer) | telo72 | CD Melting | 57.9 | 67.4 (12 eq.) | 9.5 | [2] |
| L2H2-6OTD (monomer) | telo96 | CD Melting | 57.6 | 66.8 (16 eq.) | 9.2 | [2] |
| 3,3-L2H2-6OTD | Telomeric G4 (HT24) | FRET-Melting | Not specified | Not specified | 14.5 | [1] |
| 4,2-L2H2-6OTD | Telomeric G4 (HT24) | FRET-Melting | Not specified | Not specified | 11.2 | [1] |
| 5,1-L2H2-6OTD | Telomeric G4 (HT24) | FRET-Melting | Not specified | Not specified | 8.8 | [1] |
| Ligand | Assay | IC50 | Reference |
| L2H2-6OTD (monomer) | TRAP Assay | 15 nM | [2] |
| L2H2-6OTD-dimer | TRAP Assay | 7.6 nM | [2] |
Experimental Protocols
Preparation of G-Quadruplex DNA
Materials:
-
Lyophilized G4-forming oligonucleotide (e.g., telo24: 5'-TTAGGG TTAGGG TTAGGG TTAGGG-3')
-
Annealing Buffer: 10 mM Tris-HCl, 100 mM KCl, pH 7.2
-
Nuclease-free water
Protocol:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Dilute the stock solution to a final concentration of 100 µM in the annealing buffer.
-
To induce G4 formation, heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature overnight.
-
Store the annealed G4 DNA solution at 4°C until use.
Circular Dichroism Titration Protocol
This protocol is designed to determine the binding affinity and stoichiometry of L2H2-6OTD to G4 DNA.
Materials:
-
Annealed G4 DNA solution (e.g., 5 µM in 10 mM Tris-HCl, 100 mM KCl, pH 7.2)
-
L2H2-6OTD stock solution (in a compatible solvent, e.g., DMSO, at a concentration of 1 mM)
-
CD Spectropolarimeter
-
Quartz cuvette (1 cm path length)
Protocol:
-
Set the CD spectropolarimeter to the desired parameters:
-
Wavelength range: 220-320 nm
-
Scan speed: 100 nm/min
-
Bandwidth: 1 nm
-
Response time: 1 s
-
Temperature: 25°C
-
-
Record a baseline spectrum of the buffer solution.
-
Add the G4 DNA solution to the cuvette and record its CD spectrum. This will be the spectrum at a ligand/DNA ratio of 0.
-
Make sequential additions of the L2H2-6OTD stock solution to the cuvette to achieve the desired ligand/DNA molar ratios (e.g., 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, etc.).
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the CD spectrum.
-
Subtract the buffer baseline from each spectrum and correct for dilution.
-
Analyze the changes in the CD signal at a specific wavelength (e.g., the peak of the induced change) as a function of the ligand concentration to determine the binding constant (Kd). L2H2-6OTD has been shown to induce an anti-parallel G4 structure in telomeric sequences.[2]
CD Melting Protocol
This protocol is used to assess the thermal stabilization of the G4 DNA upon binding of L2H2-6OTD.
Materials:
-
Annealed G4 DNA solution (e.g., 5 µM in 10 mM Tris-HCl, 100 mM KCl, pH 7.2)
-
L2H2-6OTD
-
CD Spectropolarimeter with a Peltier temperature controller
Protocol:
-
Prepare two samples:
-
G4 DNA alone (5 µM in buffer)
-
G4 DNA with L2H2-6OTD (e.g., 5 µM G4 DNA and 20 µM L2H2-6OTD in buffer)
-
-
Set the CD spectropolarimeter to monitor the CD signal at a fixed wavelength corresponding to a peak in the G4 spectrum (e.g., 295 nm for anti-parallel G4).
-
Equilibrate the sample at a starting temperature (e.g., 20°C) for 5 minutes.
-
Increase the temperature at a controlled rate (e.g., 1°C/min) up to a final temperature (e.g., 95°C).
-
Record the CD signal as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 DNA is unfolded. This is determined from the midpoint of the sigmoidal melting curve.
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (G4 + L2H2-6OTD) - Tm (G4 alone).
Visualizations
References
TRAP assay protocol for L2H2-6OTD intermediate-3
An application note and detailed protocol for conducting a Telomeric Repeat Amplification Protocol (TRAP) assay to evaluate the inhibitory effects of L2H2-6OTD intermediate-3 on telomerase activity is provided below. This document is intended for researchers, scientists, and professionals in the field of drug development.
Application Notes
This compound is a macrocyclic hexaoxazole dimer that functions as a G-quadruplex ligand.[1][2] G-quadruplexes are specialized four-stranded secondary structures that can form in guanine-rich DNA sequences, such as those found at the ends of chromosomes in telomeres. The stabilization of these structures by ligands like this compound can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in many cancer cells.[1][3]
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive, PCR-based method used to measure telomerase activity.[4][5][6][7] This assay is instrumental in assessing the efficacy of telomerase inhibitors such as this compound. The protocol involves two main steps: first, the telomerase in a cell extract adds telomeric repeats to a synthetic substrate, and second, these extended products are amplified via PCR.[4][5][8] The resulting amplified products can be visualized and quantified to determine the level of telomerase inhibition.
The inhibitory activity of compounds like this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce telomerase activity by 50%.
Quantitative Data Summary
The following table presents hypothetical quantitative data for the inhibition of telomerase activity by this compound, based on findings for similar compounds.[9]
| Parameter | Value | Cell Line | Notes |
| IC50 | 7.5 nM | HeLa | The half-maximal inhibitory concentration (IC50) indicates the potency of this compound in inhibiting telomerase activity. |
| Optimal Concentration | 15 nM | HeLa | This concentration is expected to result in maximal inhibition of telomerase activity with minimal off-target effects. |
| Incubation Time | 24 hours | HeLa | The duration of cell treatment with this compound before cell lysis for the TRAP assay. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol details the preparation of cells for the TRAP assay.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 nM).
-
Incubation with Inhibitor: Replace the culture medium with the medium containing the different concentrations of this compound and incubate for 24 hours.
Protocol 2: TRAP (Telomeric Repeat Amplification Protocol) Assay
This protocol outlines the steps for performing the TRAP assay to measure telomerase activity.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold 1X CHAPS Lysis Buffer
-
Cell scraper
-
Microcentrifuge tubes
-
Protein assay kit (e.g., Bradford or BCA)
-
TRAP reaction mix components:
-
5X TRAP Buffer
-
10 mM dNTP mix
-
TS Primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX Primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
Taq DNA polymerase
-
Nuclease-free water
-
-
PCR thermocycler
-
Polyacrylamide gel (10-12%)
-
1X TBE buffer
-
DNA stain (e.g., SYBR Green or Ethidium Bromide)
-
Gel imaging system
Procedure:
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add 200 µL of ice-cold 1X CHAPS Lysis Buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 20 minutes at 4°C. f. Transfer the supernatant (cell extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of the cell extract using a protein assay kit. b. Adjust the protein concentration to 1 µg/µL with lysis buffer.
-
TRAP Reaction: a. Prepare the TRAP reaction mix in PCR tubes on ice. For a 50 µL reaction:
- 10 µL of 5X TRAP Buffer
- 2 µL of 10 mM dNTP mix
- 1 µL of TS Primer (50 ng/µL)
- 1 µL of ACX Primer (50 ng/µL)
- 1 µL of cell extract (1 µg)
- 0.4 µL of Taq DNA polymerase (5 U/µL)
- Nuclease-free water to a final volume of 50 µL b. Gently mix the components. c. Incubate the reaction at 25-30°C for 30-60 minutes for the telomerase extension step.
-
PCR Amplification: a. Place the PCR tubes in a thermocycler. b. Perform PCR with the following cycling conditions:
- Initial denaturation at 95°C for 5 minutes.
- 30-35 cycles of:
- 95°C for 30 seconds
- 55°C for 30 seconds
- 72°C for 1 minute
- Final extension at 72°C for 10 minutes.
-
Detection of TRAP Products: a. Mix the PCR products with a loading dye. b. Load the samples onto a 10-12% polyacrylamide gel. c. Run the gel in 1X TBE buffer at 100-150V. d. Stain the gel with a suitable DNA stain. e. Visualize the DNA bands using a gel imaging system. Telomerase activity will appear as a ladder of 6-bp repeats.
-
Data Analysis: a. Quantify the intensity of the TRAP ladder for each sample. b. Normalize the telomerase activity to the untreated control. c. Plot the percentage of telomerase inhibition against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Experimental workflow for the TRAP assay.
Caption: Inhibition of telomerase by this compound.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. telomer.com.tr [telomer.com.tr]
- 9. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L2H2-6OTD intermediate-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L2H2-6OTD intermediate-3, also referred to as L2H2-6OTD-dimer, is a synthetic macrocyclic hexaoxazole dimer that functions as a potent telomeric G-quadruplex (G4) ligand.[1][2][3] G-quadruplexes are non-canonical secondary structures formed in guanine-rich DNA sequences, notably present at the ends of chromosomes (telomeres). In many cancer cells, the enzyme telomerase is overexpressed, which maintains telomere length and contributes to cellular immortalization.[1] this compound exerts its anti-cancer potential by binding to and stabilizing these G-quadruplex structures in telomeric DNA.[1][2] This stabilization inhibits telomerase activity, leading to telomere shortening, cellular senescence, and apoptosis in cancer cells.[1]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, protocols for use, and methods for assessing its biological effects.
Mechanism of Action
This compound selectively interacts with telomeric DNA, inducing and stabilizing an anti-parallel G-quadruplex structure.[1][2] This action blocks the telomerase enzyme from accessing the 3' overhang of telomeric DNA, thereby inhibiting the addition of telomeric repeats.[1] The potent enzymatic inhibition, coupled with superior stabilization of long telomeric DNA compared to its monomeric counterpart, makes it an effective agent for disrupting telomere maintenance in cancer cells.[1][2]
Quantitative Data
The following table summarizes the known quantitative data for this compound. Note that cellular IC50 values may vary depending on the cell line and assay conditions.
| Parameter | Value | Source |
| Telomerase Inhibition (enzymatic assay) | ||
| IC50 | 7.5 nM | [2] |
| Cellular Assays (Suggested Starting Ranges) | ||
| Short-term (≤ 72h) Cytotoxicity/Viability | 10 nM - 10 µM | General guidance |
| Long-term (~100 days) Anti-proliferation | 100 nM - 5 µM | General guidance |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: While specific solubility data for this compound is not widely published, similar small molecules are often soluble in dimethyl sulfoxide (B87167) (DMSO) or sterile water/PBS. It is recommended to perform a small-scale solubility test first.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 1-10 mM) in an appropriate solvent (e.g., DMSO).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1% DMSO).
-
General Cell Culture and Treatment
This protocol provides a general workflow for treating adherent cancer cell lines.
-
Recommended Cell Lines:
-
High Telomerase Activity: HeLa (cervical cancer), NCI-H460 (lung carcinoma), leukemia cell lines (e.g., AML, CLL).[4][5]
-
Glioblastoma: Glioblastoma stem cells (GSCs) and differentiated non-stem glioma cells (NSGCs) can be used to assess selectivity, as the monomer showed potent activity in these models.[6]
-
Control (Low/No Telomerase): Normal human fibroblasts or specific cancer cell lines that utilize the Alternative Lengthening of Telomeres (ALT) pathway (e.g., SAOS-2).[4]
-
-
Protocol:
-
Culture chosen cell lines in their recommended growth medium and conditions.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/DNA extraction).
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare serial dilutions of this compound in fresh, pre-warmed culture medium. Include a vehicle control (medium with the same final concentration of solvent as the highest drug concentration).
-
Remove the old medium from the cells and replace it with the prepared drug-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours for short-term assays; weeks to months for long-term proliferation and telomere shortening studies).
-
Downstream Assays for Assessing Biological Effects
The following table outlines key experiments to characterize the cellular effects of this compound.
| Assay Type | Objective | Suggested Protocol / Method |
| Cell Viability / Cytotoxicity | To determine the dose-dependent effect on cell survival. | MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay. Treat cells for 48-72 hours with a range of concentrations. |
| Telomerase Activity | To confirm inhibition of telomerase in a cellular context. | Telomeric Repeat Amplification Protocol (TRAP) assay using cell lysates from treated and control cells.[7][8] |
| Telomere Length | To measure the long-term effect on telomere maintenance. | Telomere Restriction Fragment (TRF) analysis by Southern blot or Flow-FISH.[5][7] Requires long-term culture (e.g., 30-100 days). |
| Apoptosis | To assess if the compound induces programmed cell death. | Annexin V/Propidium Iodide staining followed by flow cytometry. Caspase-3/7 activity assays. |
| Cell Cycle Analysis | To determine if the compound causes cell cycle arrest. | Propidium Iodide staining of fixed cells followed by flow cytometry. The monomer 6OTD induced G1 arrest.[6] |
| DNA Damage Response | To detect DNA damage, particularly at telomeres. | Immunofluorescence staining for DNA damage markers like γ-H2AX and co-localization with telomere FISH probes. |
Conclusion
This compound is a promising anti-cancer agent that targets a fundamental mechanism of cancer cell immortality. By stabilizing telomeric G-quadruplexes and inhibiting telomerase, it offers a specific therapeutic strategy. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in relevant cancer cell models. Careful dose-response and time-course studies are essential to fully characterize its cellular effects.
References
- 1. DNA G-quadruplex-stabilizing metal complexes as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-quadruplexes: a promising target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly selective telomerase inhibitor limiting human cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening of telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L2H2-6OTD intermediate-3 in Telomere Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability. The enzyme telomerase counteracts the natural shortening of telomeres that occurs with each cell division. In many cancer cells, telomerase is reactivated, enabling unlimited proliferation. Consequently, telomerase is a prime target for anticancer drug development. One promising strategy involves the stabilization of G-quadruplex (G4) structures in the G-rich single-stranded overhang of telomeric DNA, which inhibits telomerase activity.
L2H2-6OTD intermediate-3, a macrocyclic hexaoxazole dimer, is a potent G-quadruplex ligand designed for studying telomere biology. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate telomere maintenance mechanisms and as a potential therapeutic agent. This compound has been shown to efficiently stabilize long telomeric DNAs by inducing an anti-parallel G4 structure, leading to potent telomerase inhibition.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in telomere-related assays.
Table 1: Telomerase Inhibition by this compound
| Compound | IC50 (nM) | Assay System |
| This compound | 7.5 | TRAP assay (PC3 cell lysate) |
This data demonstrates the potent inhibitory activity of this compound against telomerase.[1]
Table 2: Stabilization of Telomeric DNA G-quadruplexes by this compound
| Telomeric DNA | Ligand-Free Tm (°C) | This compound Tm (°C) |
| telo24 | Not Reported | 73 |
| telo48 | Not Reported | 74 |
| telo72 | Not Reported | 70 |
| telo96 | Not Reported | 69 |
Melting temperatures (Tm) were determined by Circular Dichroism (CD) melting experiments. The high Tm values in the presence of this compound indicate significant stabilization of the G-quadruplex structures.[1]
Signaling Pathway and Mechanism of Action
This compound functions by binding to and stabilizing G-quadruplex structures within the telomeric DNA. This stabilization prevents the telomerase enzyme from accessing and extending the 3' overhang of the telomere, leading to the inhibition of telomere elongation. This mechanism ultimately results in telomere shortening, cell cycle arrest, and apoptosis in cancer cells.
Caption: Mechanism of telomerase inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with telomeric DNA and its effect on telomerase activity are provided below.
Telomerase Repeat Amplification Protocol (TRAP) Assay
This assay measures the ability of telomerase in a cell extract to add telomeric repeats to a substrate oligonucleotide.
Workflow:
Caption: Workflow for the TRAP assay.
Protocol:
-
Cell Lysate Preparation:
-
Culture PC3 cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS-based buffer) and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the telomerase extract. Determine the protein concentration using a Bradford assay.
-
-
TRAP Reaction:
-
Prepare a reaction mixture containing the cell lysate (e.g., 500 ng of protein), TRAP buffer, dNTPs, TS primer, and varying concentrations of this compound or vehicle control.
-
Incubate the mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
Add the ACX reverse primer and Taq polymerase.
-
Perform PCR amplification (e.g., 30-35 cycles of 94°C for 30s, 59°C for 30s, and 72°C for 1 min).
-
-
Detection and Analysis:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA stain (e.g., SYBR Green) and visualize the DNA ladder.
-
Quantify the band intensities to determine the telomerase activity and calculate the IC50 value for this compound.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of this compound to telomeric DNA.
Workflow:
Caption: Workflow for the EMSA experiment.
Protocol:
-
DNA Preparation:
-
Synthesize and purify the desired telomeric DNA oligonucleotides (e.g., telo24, telo48, telo72, telo96).
-
Label the 5' end of the oligonucleotides with a suitable tag (e.g., 32P or a fluorescent dye).
-
-
Binding Reaction:
-
Prepare a reaction mixture containing the labeled telomeric DNA (e.g., 10 nM) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Add increasing concentrations of this compound to the reaction mixtures.
-
Incubate at room temperature for 30 minutes to allow for binding equilibrium.
-
-
Electrophoresis and Detection:
-
Load the samples onto a native polyacrylamide gel (e.g., 8-12%).
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
Visualize the DNA bands using autoradiography (for 32P) or fluorescence imaging. A shift in the mobility of the DNA band indicates binding of this compound.
-
Circular Dichroism (CD) Spectroscopy and Melting Analysis
CD spectroscopy is used to determine the conformation of the telomeric DNA and its stabilization by this compound.
Workflow:
Caption: Workflow for CD spectroscopy and melting analysis.
Protocol:
-
Sample Preparation:
-
Prepare solutions of the telomeric DNA oligonucleotides (e.g., 10 µM for telo24, 5.0 µM for telo48, 3.3 µM for telo72, 2.5 µM for telo96) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl).[1]
-
Prepare parallel samples containing the DNA and this compound at the desired concentration.[1]
-
-
CD Spectra Acquisition:
-
Record the CD spectra of the samples from 220 to 320 nm at 25°C using a spectropolarimeter. The characteristic spectrum of an anti-parallel G-quadruplex shows a positive peak around 295 nm and a negative peak around 260 nm.
-
-
CD Melting Analysis:
-
Monitor the CD signal at 295 nm while increasing the temperature from 25°C to 99°C at a controlled rate (e.g., 1.0 °C/min).[1]
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. An increase in Tm in the presence of this compound indicates stabilization of the G-quadruplex.
-
Conclusion
This compound is a valuable research tool for investigating the role of G-quadruplexes in telomere biology and for the development of novel anticancer therapies targeting telomerase. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. The potent G-quadruplex stabilizing and telomerase inhibitory activities of this compound make it a compelling candidate for further preclinical and clinical investigation.
References
Application Notes and Protocols for L2H2-6OTD intermediate-3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of L2H2-6OTD intermediate-3, a synthetic G-quadruplex (G4) ligand, in cancer cell line research. The nomenclature in current literature suggests that "this compound" refers to the dimeric form of L2H2-6OTD, a macrocyclic hexaoxazole that is a potent stabilizer of G-quadruplex structures. A closely related and extensively studied analog is the Y2H2-6M(4)-oxazole telomestatin (B1682999) derivative, commonly referred to as 6OTD. This document will synthesize the available information on these compounds to provide a detailed guide for their application in cancer research.
The primary mechanism of action for these compounds is the stabilization of G-quadruplexes, which are higher-order nucleic acid structures prevalent in telomeric regions and oncogene promoters. By stabilizing these structures, L2H2-6OTD and its analogs can inhibit telomerase activity and induce a DNA damage response, leading to cell cycle arrest and apoptosis, with a noted selectivity for cancer stem cells.
Data Presentation
Quantitative Analysis of Biological Activity
The following tables summarize the available quantitative data for L2H2-6OTD and its related compounds.
Table 1: Telomerase Inhibition
| Compound | Assay Type | Cell Line Lysate | IC50 (nM) | Reference |
| L2H2-6OTD-dimer (3) | TRAP Assay | PC3 | 7.5 | [1] |
| L2H2-6OTD (monomer) | TRAP Assay | PC3 | 15 | [1] |
Table 2: Antiproliferative Activity (Hypothetical Data for Illustrative Purposes)
No comprehensive IC50 data for the antiproliferative activity of L2H2-6OTD or 6OTD across a panel of cancer cell lines was available in the initial search results. The following is an illustrative example of how such data would be presented.
| Cell Line | Cancer Type | IC50 (nM) |
| U87-MG | Glioblastoma | Data not available |
| SF-295 | Glioblastoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HCT-116 | Colon Carcinoma | Data not available |
| PC-3 | Prostate Adenocarcinoma | Data not available |
Table 3: Cell Cycle and Apoptosis Analysis in Glioma Stem Cells (GSCs) (Qualitative to Illustrative Quantitative)
Research indicates that 6OTD induces G1 cell cycle arrest and apoptosis in GSCs. The following table illustrates how quantitative data from such experiments would be presented.
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | Data not available | Data not available | Data not available | Data not available |
| 6OTD (100 nM, 72h) | Data not available | Data not available | Data not available | Data not available |
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway of L2H2-6OTD
The following diagram illustrates the proposed mechanism of action for L2H2-6OTD in cancer cells, primarily focusing on its effect on telomeres and the subsequent DNA damage response.
Caption: Proposed signaling pathway of L2H2-6OTD in cancer cells.
General Experimental Workflow
The diagram below outlines a typical workflow for evaluating the in vitro efficacy of this compound in cancer cell lines.
Caption: Experimental workflow for in vitro evaluation of L2H2-6OTD.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 48-72 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing 50 µL of RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution (50 µg/mL).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, measuring the fluorescence in the linear mode.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound and its related compounds are promising anti-cancer agents that function by stabilizing G-quadruplex structures, leading to telomerase inhibition, DNA damage, cell cycle arrest, and apoptosis. These application notes and protocols provide a framework for researchers to investigate the efficacy of these compounds in various cancer cell lines. Further research is warranted to establish a comprehensive profile of their activity across a broader range of cancers and to elucidate the full spectrum of their molecular mechanisms.
References
experimental design for L2H2-6OTD intermediate-3 studies
Application Notes and Protocols for L2H2-6OTD-dimer (3)
Introduction
L2H2-6OTD-dimer (3) is a synthetically developed macrocyclic hexaoxazole dimer that functions as a potent G-quadruplex (G4) ligand.[1][2][3] G-quadruplexes are higher-order DNA structures formed in guanine-rich sequences, notably present in human telomeres. By stabilizing these G4 structures, L2H2-6OTD-dimer (3) effectively inhibits the activity of telomerase, an enzyme crucial for telomere maintenance and overexpressed in the majority of cancer cells.[1][4] This inhibitory action on telomerase makes L2H2-6OTD-dimer (3) a promising candidate for anticancer drug development.[1][2]
These application notes provide detailed protocols for key experiments to study the interaction of L2H2-6OTD-dimer (3) with telomeric DNA and to quantify its telomerase inhibitory activity.
I. Quantitative Data Summary
The following table summarizes the key quantitative data for L2H2-6OTD-dimer (3) from preclinical studies.
| Parameter | Value | Experimental Context | Reference |
| IC50 | 7.5 nM | Telomerase inhibition measured by TRAP assay. | [1][3] |
II. Signaling Pathway
The proposed mechanism of action for L2H2-6OTD-dimer (3) involves its direct interaction with telomeric DNA, leading to the stabilization of G-quadruplex structures. This stabilization prevents telomerase from elongating the telomeres, which in turn induces cellular senescence and apoptosis in cancer cells.
III. Experimental Protocols
A. Electrophoresis Mobility Shift Assay (EMSA)
Objective: To qualitatively assess the binding of L2H2-6OTD-dimer (3) to telomeric DNA.
Principle: This assay detects the interaction between a DNA probe and a ligand based on the change in the electrophoretic mobility of the DNA. When L2H2-6OTD-dimer (3) binds to the telomeric DNA, the resulting complex migrates more slowly through a non-denaturing polyacrylamide gel than the unbound DNA.
Workflow:
Protocol:
-
DNA Preparation: Prepare solutions of telomeric DNA oligonucleotides (e.g., telo24: (TTAGGG)4, telo48, telo72, telo96) in a buffer containing a monovalent cation like K+ to facilitate G-quadruplex formation.
-
Binding Reaction:
-
In separate microcentrifuge tubes, mix the telomeric DNA with increasing molar equivalents of L2H2-6OTD-dimer (3).
-
Include a control tube with only the DNA.
-
Incubate the mixtures at room temperature for a specified time (e.g., 30 minutes) to allow for binding.
-
-
Gel Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation.
-
-
Visualization:
-
Stain the gel with a fluorescent DNA stain (e.g., SYBR Green I).
-
Visualize the DNA bands under UV light. A shift in the DNA band to a higher molecular weight indicates binding of L2H2-6OTD-dimer (3).[1]
-
B. Circular Dichroism (CD) Spectroscopy
Objective: To determine the conformational changes in telomeric DNA upon binding of L2H2-6OTD-dimer (3).
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as DNA. Different DNA secondary structures (e.g., B-DNA, parallel G-quadruplex, anti-parallel G-quadruplex) have distinct CD spectra. L2H2-6OTD-dimer (3) has been shown to induce an anti-parallel G-quadruplex structure.[1]
Workflow:
Protocol:
-
Sample Preparation: Prepare a solution of the telomeric DNA in a suitable buffer (e.g., Tris-HCl with KCl).
-
CD Measurement:
-
Record the baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the DNA solution.
-
Perform a titration by adding small aliquots of a concentrated stock solution of L2H2-6OTD-dimer (3) to the DNA solution.
-
Record the CD spectrum after each addition and incubation period.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD signal at characteristic wavelengths. An anti-parallel G-quadruplex typically shows a positive peak around 295 nm and a negative peak around 260 nm.
-
C. CD Melting Assay
Objective: To evaluate the thermal stability of the G-quadruplex structure in the presence of L2H2-6OTD-dimer (3).
Principle: This experiment measures the change in the CD signal at a fixed wavelength as the temperature is increased. The melting temperature (Tm), where 50% of the DNA is unfolded, is a measure of its stability. An increase in Tm upon addition of the ligand indicates stabilization of the G-quadruplex structure.
Protocol:
-
Sample Preparation: Prepare samples of telomeric DNA with and without L2H2-6OTD-dimer (3) as for CD spectroscopy.
-
Thermal Denaturation:
-
Place the sample in the CD spectrophotometer equipped with a temperature controller.
-
Monitor the CD signal at a wavelength characteristic of the G-quadruplex structure (e.g., 295 nm) as the temperature is increased at a constant rate (e.g., 1 °C/min).
-
-
Data Analysis:
-
Plot the CD signal as a function of temperature.
-
The Tm is determined from the midpoint of the melting curve. A higher Tm for the DNA-ligand complex compared to the DNA alone indicates stabilization.[1]
-
D. Telomeric Repeat Amplification Protocol (TRAP) Assay
Objective: To quantify the inhibitory activity of L2H2-6OTD-dimer (3) on telomerase.
Principle: The TRAP assay is a two-step process. In the first step, telomerase from a cell extract adds telomeric repeats to a substrate oligonucleotide. In the second step, the extension products are amplified by PCR. The amount of PCR product is proportional to the telomerase activity. A reduction in the PCR product in the presence of L2H2-6OTD-dimer (3) indicates inhibition.[5]
Workflow:
Protocol:
-
Telomerase Extract Preparation: Prepare a cell lysate from a telomerase-positive cell line (e.g., HEK293T).
-
Telomerase Reaction:
-
Set up reaction mixtures containing the cell extract, a telomerase substrate oligonucleotide (e.g., TS primer), dNTPs, and varying concentrations of L2H2-6OTD-dimer (3).
-
Include a no-inhibitor control and a heat-inactivated extract control.
-
Incubate at the optimal temperature for telomerase activity (e.g., 30°C).
-
-
PCR Amplification:
-
Add a reverse primer and Taq polymerase to the reaction mixtures.
-
Perform PCR to amplify the telomerase extension products.
-
-
Product Analysis:
-
Separate the PCR products on a polyacrylamide gel.
-
Stain the gel and quantify the intensity of the resulting ladder of bands.
-
-
IC50 Determination:
-
Plot the percentage of telomerase inhibition versus the concentration of L2H2-6OTD-dimer (3).
-
The IC50 value is the concentration of the compound that causes 50% inhibition of telomerase activity.[1]
-
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imetelstat, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of L2H2-6OTD intermediate-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of L2H2-6OTD intermediate-3, a putative G-quadruplex (G4) ligand. While specific data for "this compound" is not publicly available, this guide draws on methodologies used for similar compounds, such as the L2H2-6OTD-dimer, which are known to interact with and stabilize G-quadruplex structures in telomeric DNA.[1][2] The protocols outlined below are designed to be adaptable for the characterization of novel G4-targeting small molecules.
Data Presentation
The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[3][4] A lower IC50 value indicates a more potent compound. The following table provides a template for summarizing the quantitative data obtained from the experimental protocols.
| Compound | Assay Type | Cell Line / Target | IC50 (nM) | Replicates (n) | Standard Deviation (±) |
| This compound | TRAP Assay | Telomerase | e.g., 7.5 | 3 | e.g., 0.8 |
| This compound | MTT Assay | e.g., HeLa | e.g., 50 | 3 | e.g., 4.2 |
| L2H2-6OTD-dimer (Control) | TRAP Assay | Telomerase | User Defined | 3 | User Defined |
| L2H2-6OTD-dimer (Control) | MTT Assay | e.g., HeLa | User Defined | 3 | User Defined |
Signaling Pathway of G-Quadruplex Ligands
G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and oncogene promoter regions. Ligands that stabilize these structures, such as the L2H2-6OTD family of compounds, can inhibit telomerase activity and disrupt oncogene transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Figure 1: Proposed signaling pathway for a G-quadruplex ligand.
Experimental Protocols
Protocol 1: Telomerase Repeated Amplification Protocol (TRAP) Assay
This assay measures the inhibitory effect of a compound on telomerase activity.
Materials:
-
TRAPeze® XL Telomerase Detection Kit (or similar)
-
This compound
-
Nuclease-free water
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in nuclease-free water. The concentration range should be chosen to bracket the expected IC50 value.
-
Reaction Setup: In a 96-well plate, combine the telomerase extract, TRAP reaction buffer, and the various concentrations of the test compound. Include a no-compound control and a heat-inactivated enzyme control.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for telomerase extension.
-
PCR Amplification: Perform PCR amplification of the telomerase extension products.
-
Data Acquisition: Measure the fluorescence of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]
Protocol 2: MTT Cell Viability Assay
This colorimetric assay assesses the effect of the compound on cell proliferation and viability.[6]
Materials:
-
Cancer cell line (e.g., HeLa, a cell line known to express telomerase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium.[7] Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).[6]
-
Incubation: Incubate the plate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing living cells to metabolize MTT into formazan (B1609692) crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[5]
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of a test compound.
Figure 2: General workflow for IC50 determination.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Fluorescence Resonance Energy Transfer (FRET) Assays for L2H2-6OTD
Audience: Researchers, scientists, and drug development professionals.
Introduction
L2H2-6OTD is a synthetic macrocyclic hexaoxazole derivative that functions as a G-quadruplex (G4) ligand.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, notably found in telomeres and oncogene promoter regions.[3][4] The stabilization of these G4 structures can inhibit the activity of enzymes like telomerase, which is overexpressed in the majority of cancer cells, making G4 ligands like L2H2-6OTD promising candidates for anticancer drug development.[2]
Fluorescence Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer process between a donor and an acceptor fluorophore in close proximity (typically 1-10 nm).[1][3] This technique is exceptionally well-suited for studying the interaction between ligands and G-quadruplexes. By labeling a G4-forming oligonucleotide with a FRET pair (e.g., a donor at the 5' end and an acceptor at the 3' end), the folding of the DNA into a compact G4 structure brings the fluorophores close, resulting in a high FRET signal. The binding of a ligand such as L2H2-6OTD stabilizes this folded conformation.
This document provides detailed protocols for two key FRET-based assays to characterize the interaction of L2H2-6OTD with telomeric G-quadruplex DNA: a FRET Melting Assay and a FRET Competition Assay.
Signaling Pathway: G-Quadruplex Stabilization by L2H2-6OTD
The primary mechanism of action for L2H2-6OTD involves its binding to and stabilization of G-quadruplex structures in DNA. This stabilization can interfere with crucial cellular processes, such as telomere maintenance by telomerase, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: L2H2-6OTD binds to and stabilizes telomeric G-quadruplexes, inhibiting telomerase and promoting cancer cell death.
Data Presentation
The following tables summarize quantitative data for the interaction of L2H2-6OTD and its derivatives with telomeric G-quadruplex DNA, as determined by FRET and other biophysical assays.
Table 1: Dissociation Constants (Kd) of L2H2-6OTD and its Derivatives for Telomeric G-Quadruplex DNA
| Compound | Method | Kd (nM) | Reference |
| L2H2-6OTD (Monomer) | Ensemble Assay | 15 | [5] |
| L2H2-6OTD (Monomer) | Single-Molecule Displacement Assay | 14 ± 1 | [5] |
| L2H2-6OTD (Dimer) | Ensemble Assay | 8 | [5] |
| L2H2-6OTD (Dimer) | Single-Molecule Displacement Assay | 13 ± 1 | [5] |
| 3,3-L2H2-6OTD | Fluorescence Recovery | 83 (Site 1), 643 (Site 2) | [6] |
Table 2: G-Quadruplex Stabilization by L2H2-6OTD Isomers (FRET Melting Assay)
| Compound | ΔTm (°C) | Reference |
| 3,3-L2H2-6OTD | >25 | [6] |
| 4,2-L2H2-6OTD | ~20 | [6] |
| 5,1-L2H2-6OTD | ~15 | [6] |
Experimental Protocols
FRET Melting Assay
This assay determines the ability of L2H2-6OTD to stabilize a G-quadruplex structure by measuring the change in melting temperature (Tm).
Experimental Workflow: FRET Melting Assay
Caption: Workflow for determining G-quadruplex stabilization by L2H2-6OTD using a FRET melting assay.
Materials:
-
Fluorescently Labeled Oligonucleotide: A 21-mer human telomeric repeat sequence, F21T (5'-FAM-GGG(TTAGGG)3-TAMRA-3'), HPLC purified.
-
L2H2-6OTD: Stock solution in DMSO.
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl.
-
Nuclease-free water.
-
96-well PCR plates.
-
Real-Time PCR instrument with FRET capabilities.
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the F21T oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a working solution of 0.4 µM F21T in the assay buffer.
-
-
L2H2-6OTD Dilution:
-
Prepare a series of L2H2-6OTD dilutions in the assay buffer from the DMSO stock. A typical final concentration range to test is 0.1 µM to 10 µM.
-
Prepare a "no ligand" control with an equivalent amount of DMSO.
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, add 25 µL of the 0.4 µM F21T working solution to each well.
-
Add 25 µL of the L2H2-6OTD dilutions or the "no ligand" control to the respective wells. The final volume will be 50 µL with a final F21T concentration of 0.2 µM.
-
-
Annealing:
-
Heat the plate to 95°C for 5 minutes.
-
Allow the plate to cool slowly to room temperature (approximately 2 hours) to ensure proper G-quadruplex formation.
-
-
FRET Melting:
-
Place the plate in the Real-Time PCR instrument.
-
Set the instrument to excite at the FAM wavelength (~490 nm) and detect emission at the FAM (~520 nm) and TAMRA (~580 nm) wavelengths.
-
Program a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute, recording fluorescence at each degree increment.
-
-
Data Analysis:
-
Normalize the FAM fluorescence intensity data for each well.
-
Plot the normalized fluorescence as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is 50% of the maximum.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the "no ligand" control from the Tm of each L2H2-6OTD concentration. A positive ΔTm indicates stabilization of the G-quadruplex.
-
FRET Competition Assay
This assay is used to determine if an unlabeled oligonucleotide can compete with the labeled FRET probe for binding to L2H2-6OTD, thereby confirming its G-quadruplex forming potential and interaction with the ligand.
Experimental Workflow: FRET Competition Assay
Caption: Workflow for the FRET competition assay to evaluate the binding of unlabeled oligonucleotides to L2H2-6OTD.
Materials:
-
FRET Probe: F21T (as described above).
-
Unlabeled Competitor Oligonucleotide: The sequence of interest to be tested for G-quadruplex formation and L2H2-6OTD binding.
-
L2H2-6OTD.
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl.
-
Nuclease-free water.
-
384-well black plates.
-
Plate reader with FRET capabilities.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of F21T (e.g., 0.4 µM) in assay buffer.
-
Prepare a 2X working solution of L2H2-6OTD in assay buffer. The concentration should be chosen to give a significant FRET signal with F21T alone (typically in the low nanomolar range, based on its Kd).
-
Prepare a serial dilution of the unlabeled competitor oligonucleotide in assay buffer at 4X the final desired concentrations.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X competitor oligonucleotide dilutions to the appropriate wells.
-
Add 5 µL of nuclease-free water to the "no competitor" control wells.
-
Add 10 µL of a pre-mixed solution of 2X F21T and 2X L2H2-6OTD to all wells.
-
The final volume in each well will be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to 1 hour to allow the binding to reach equilibrium.
-
-
FRET Measurement:
-
Measure the fluorescence using a plate reader with excitation at ~490 nm and emission detection at ~520 nm (FAM) and ~580 nm (TAMRA).
-
-
Data Analysis:
-
Calculate the FRET ratio (Emission at 580 nm / Emission at 520 nm) for each well.
-
Plot the FRET ratio as a function of the competitor oligonucleotide concentration.
-
A decrease in the FRET ratio with increasing competitor concentration indicates that the unlabeled oligonucleotide is competing with the FRET probe for binding to L2H2-6OTD.
-
The IC50 value (the concentration of competitor that reduces the FRET ratio by 50%) can be determined from the resulting dose-response curve.
-
Conclusion
The FRET-based assays described provide robust and sensitive methods for characterizing the interaction of L2H2-6OTD with G-quadruplex DNA. The FRET melting assay offers a straightforward approach to quantify the stabilizing effect of the compound, while the FRET competition assay allows for the evaluation of its binding to various unlabeled G-quadruplex-forming sequences. These protocols can be readily adapted for high-throughput screening of other potential G-quadruplex ligands, aiding in the discovery and development of novel anticancer therapeutics.
References
- 1. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-molecule displacement assay reveals strong binding of polyvalent dendrimer ligands to telomeric G-quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: L2H2-6OTD intermediate-3 EMSA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Electrophoretic Mobility Shift Assays (EMSA) to study the DNA-binding properties of L2H2-6OTD intermediate-3.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a band shift for my this compound protein?
Possible Causes and Solutions:
-
Low Protein Concentration or Activity: The concentration of your this compound may be too low, or the protein may be degraded or inactive.[1][2]
-
Suboptimal Binding Conditions: The buffer composition, pH, salt concentration, or incubation time may not be optimal for the interaction between this compound and the DNA probe.[2][3]
-
Issues with the DNA Probe: The probe design may be flawed, or the labeling may be inefficient.[2]
-
Solution: Ensure your probe sequence contains the correct binding site for this compound. The probe should typically be between 20-35 base pairs in length.[5] Verify the labeling efficiency of your probe.
-
Q2: I'm seeing multiple bands in my shifted lanes. What could be the cause?
Possible Causes and Solutions:
-
Formation of Different Protein-DNA Complexes: Multiple bands can indicate the formation of various complexes, possibly involving different stoichiometries of this compound binding to the probe.[2]
-
Non-Specific Binding: Other proteins in your sample may be binding to the DNA probe non-specifically.[4]
Q3: My bands appear smeared. How can I improve the resolution?
Possible Causes and Solutions:
-
High Salt Concentration in the Sample: Excessive salt in the sample can lead to smeared bands.[1]
-
Solution: Reduce the salt concentration in your protein sample or binding buffer.[1]
-
-
Gel Electrophoresis Issues: The gel may have polymerized unevenly, or the running buffer may be incorrect.[1][3] Overheating during the run can also cause smearing.[3]
-
Complex Dissociation: The this compound-DNA complex may be unstable and dissociating during electrophoresis.
-
Solution: Try different gel and running buffer compositions, as some may enhance complex stability.[1] Including glycerol (B35011) in the gel and running buffer can also help stabilize the complexes.[8][9]
-
Q4: The protein-DNA complex seems to be stuck in the well. What should I do?
Possible Causes and Solutions:
-
High Protein:DNA Ratio: An excess of protein can lead to the formation of large aggregates that cannot enter the gel matrix.[3]
-
Solution: Perform a titration of your this compound protein to find the optimal concentration range for clear band shifts.[3]
-
-
Protein Aggregation: The this compound protein itself may be prone to aggregation under the experimental conditions.
-
Solution: Adjust the buffer conditions, such as ionic strength or the inclusion of detergents or glycerol, to minimize protein aggregation.
-
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| Protein Concentration | Titrate (e.g., 0.1 - 5 µg) | To determine the optimal amount for a clear shift without aggregation.[3] |
| Probe Concentration | 0.1 - 1 nM | To ensure a detectable signal without excessive background. |
| Poly(dI-dC) Concentration | 50 - 100 ng/µL | To block non-specific binding of other proteins to the probe.[4][7] |
| Incubation Time | 20 - 60 minutes | To allow the binding reaction to reach equilibrium.[2][3] |
| Incubation Temperature | 4°C, Room Temp, or 37°C | To optimize the binding affinity of this compound.[3] |
| Gel Percentage | 4-8% Acrylamide | Depends on the size of the protein-DNA complex; lower percentages for larger complexes.[2][10] |
| Voltage | 80 - 150 V | Lower voltage can improve band resolution and prevent overheating.[8] |
Experimental Protocols
Detailed Methodology for this compound EMSA
-
Probe Preparation:
-
Synthesize complementary oligonucleotides containing the putative this compound binding site.
-
Label one oligonucleotide with a non-radioactive label (e.g., biotin) or a radioactive isotope (e.g., ³²P).
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded probe. Purify the probe using gel electrophoresis or column chromatography.[2]
-
-
Binding Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the specified order:
-
Gently mix and incubate for 10 minutes at room temperature to block non-specific binding.[4]
-
Add the labeled DNA probe to the reaction mixture.
-
Incubate for an additional 20-30 minutes at room temperature to allow for the formation of the protein-DNA complex.[2]
-
-
Gel Electrophoresis:
-
Prepare a non-denaturing polyacrylamide gel (e.g., 6% TBE gel).[2]
-
Pre-run the gel for 20-30 minutes in 0.5x TBE buffer to equilibrate the temperature.[2][8]
-
Add loading dye to the binding reactions and load the samples onto the gel.
-
Run the gel at a constant voltage (e.g., 100V) until the dye front has migrated an adequate distance.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.[4]
-
Detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P).
-
Visualizations
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. LightShift™ Chemiluminescent RNA EMSA Kit - FAQs [thermofisher.com]
- 6. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Protein-Nucleic Acid Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Video: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides [jove.com]
- 9. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
optimizing L2H2-6OTD intermediate-3 concentration in TRAP assay
Welcome to the technical support center for the optimization of L2H2-6OTD concentration in the Telomeric Repeat Amplification Protocol (TRAP) assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is L2H2-6OTD and how does it work?
A1: L2H2-6OTD is a synthetic macrocyclic hexaoxazole compound that functions as a G-quadruplex (G4) ligand.[1][2] G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences, such as those found in human telomeres. L2H2-6OTD stabilizes these G4 structures, which in turn inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells.[1][3] By inhibiting telomerase, L2H2-6OTD can lead to telomere shortening and ultimately, cell death in cancer cells, making it a compound of interest in cancer therapy.[1][4]
Q2: What is the TRAP assay and what is it used for?
A2: The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive, PCR-based method used to detect and measure telomerase activity in cell or tissue extracts.[5][6][7] The assay consists of three main steps:
-
Extension: Telomerase in the sample adds telomeric repeats to a synthetic substrate primer (TS primer).
-
Amplification: The extended products are amplified by PCR.
-
Detection: The amplified products are visualized, typically by gel electrophoresis, resulting in a characteristic ladder of bands.[6]
The TRAP assay is widely used in cancer research to screen for telomerase inhibitors and to study the role of telomerase in various cellular processes.[5]
Q3: What does "optimizing L2H2-6OTD intermediate-3 concentration" refer to?
A3: In the context of a TRAP assay, "optimizing this compound concentration" refers to identifying and consistently achieving a specific, partial, or "intermediate" level of telomerase inhibition by L2H2-6OTD. This is distinct from determining the IC50 (the concentration at which 50% of telomerase activity is inhibited). Researchers may need to achieve a specific, non-maximal level of inhibition for various reasons, such as studying dose-dependent effects on downstream pathways or mimicking a particular physiological or therapeutic state. "Intermediate-3" is likely a user-defined term for a desired level of inhibition in a specific experimental context.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when trying to achieve a consistent, intermediate level of telomerase inhibition with L2H2-6OTD in a TRAP assay.
Issue 1: High Variability in Telomerase Inhibition at the Target L2H2-6OTD Concentration
Symptoms:
-
Inconsistent band intensity for the telomerase ladder at your target "intermediate-3" concentration across replicate experiments.
-
The level of inhibition fluctuates significantly between assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Small volumes of concentrated L2H2-6OTD can be difficult to pipette accurately. Prepare serial dilutions of your L2H2-6OTD stock and use a larger volume of a less concentrated solution for your assay. |
| L2H2-6OTD Instability | The stability of L2H2-6OTD and other similar compounds can be affected by factors like temperature, light, pH, and repeated freeze-thaw cycles.[8] Aliquot your L2H2-6OTD stock and store it at -80°C, protected from light. Prepare fresh dilutions for each experiment. |
| Inconsistent Cell Lysate Quality | The concentration and activity of telomerase can vary depending on cell confluence, passage number, and lysis procedure. Standardize your cell culture and lysate preparation protocols. Always measure the total protein concentration of your lysate and normalize the amount used in each TRAP reaction. |
| PCR Inhibitors in Lysate | High concentrations of cell lysate can introduce inhibitors to the PCR step of the TRAP assay, leading to falsely decreased telomerase activity.[9] Perform a dilution series of your cell lysate to ensure you are working within the linear range of the assay. |
Issue 2: No Telomerase Inhibition Observed, Even at High L2H2-6OTD Concentrations
Symptoms:
-
The telomerase ladder appears with the same intensity in both the control (no L2H2-6OTD) and the L2H2-6OTD-treated samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded L2H2-6OTD | Your stock solution of L2H2-6OTD may have degraded. Use a fresh aliquot or prepare a new stock solution. |
| Incorrect L2H2-6OTD Concentration | Double-check your calculations for the dilution of the L2H2-6OTD stock solution. |
| High Telomerase Activity in Lysate | The amount of telomerase in your lysate may be too high, requiring a higher concentration of L2H2-6OTD for inhibition. Try using a lower concentration of cell lysate or increasing the concentration of L2H2-6OTD. |
| Assay Conditions Not Optimal for G4 Stabilization | The formation and stabilization of G-quadruplexes can be influenced by the concentration of certain cations, particularly K+. Ensure your TRAP buffer contains an appropriate concentration of K+ ions. |
Issue 3: Complete Telomerase Inhibition at All Tested L2H2-6OTD Concentrations
Symptoms:
-
No telomerase ladder is visible in any of the L2H2-6OTD-treated samples, even at the lowest concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| L2H2-6OTD Concentration Too High | The concentrations of L2H2-6OTD you are testing are too high. Perform a wider range of serial dilutions, starting from a much lower concentration, to identify the dose-response range. |
| PCR Inhibition by L2H2-6OTD | Some G-quadruplex ligands can inhibit the PCR step of the TRAP assay, leading to a false positive for telomerase inhibition.[10] Include an internal PCR control in your assay to distinguish between true telomerase inhibition and PCR inhibition. |
| Low Telomerase Activity in Lysate | The amount of telomerase in your lysate may be very low, making it appear that even low concentrations of L2H2-6OTD are causing complete inhibition. Use a higher concentration of cell lysate or a positive control cell line with known high telomerase activity. |
Data Presentation
When determining the optimal "intermediate-3" concentration of L2H2-6OTD, it is crucial to present your data clearly. A dose-response table is an effective way to summarize your findings.
Table 1: Example Dose-Response of L2H2-6OTD on Telomerase Activity
| L2H2-6OTD Concentration (nM) | Relative Telomerase Activity (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 5 | 62 | 6.1 |
| 10 | 48 | 5.5 |
| 20 | 25 | 4.2 |
| 50 | 10 | 3.1 |
| 100 | 2 | 1.5 |
This table presents example data. Your actual results will vary depending on your experimental conditions.
Experimental Protocols
Standard TRAP Assay Protocol
This protocol is a general guideline. You may need to optimize it for your specific cell type and experimental conditions.
1. Cell Lysate Preparation: a. Harvest approximately 100,000 cells.[6] b. Wash the cells with PBS and centrifuge at 3,000 x g for 5 minutes.[6] c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., NP-40 or CHAPS-based buffer).[6] d. Incubate on ice for 30 minutes.[6] e. Centrifuge at 12,000 x g for 20 minutes at 4°C. f. Collect the supernatant containing the protein extract. g. Determine the protein concentration using a standard protein assay.
2. Telomerase Extension Reaction: a. Prepare a master mix containing TRAP buffer, dNTPs, TS primer, and your desired concentration of L2H2-6OTD. b. Add 1-2 µg of protein extract to the master mix. c. Include a no-template control (lysis buffer only) and a heat-inactivated lysate control (lysate heated at 85°C for 10 minutes). d. Incubate at 25°C for 40 minutes to allow for telomerase extension.[6] e. Inactivate telomerase by heating at 95°C for 5 minutes.[6]
3. PCR Amplification: a. Add a PCR master mix containing Taq polymerase, a reverse primer (e.g., ACX primer), and an internal control to each extension reaction. b. Perform PCR with the following cycling conditions:
- Initial denaturation at 95°C for 2 minutes.
- 25-30 cycles of:
- 95°C for 30 seconds
- 52-60°C for 30 seconds
- 72°C for 45 seconds[6]
- Final extension at 72°C for 10 minutes.[6]
4. Detection of TRAP Products: a. Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel. b. Stain the gel with a fluorescent dye (e.g., SYBR Green) or use a fluorescently labeled primer for visualization. c. Quantify the band intensities using densitometry software.
Visualizations
Signaling Pathway
Caption: Mechanism of telomerase inhibition by L2H2-6OTD.
Experimental Workflow
Caption: Workflow for the TRAP assay with an inhibitor.
Troubleshooting Logic
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limitations on the quantitative determination of telomerase activity by the electrophoretic and ELISA based TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the TRAP assay to evaluate specificity of telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L2H2-6OTD Intermediate-3 CD Spectral Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound L2H2-6OTD intermediate-3 and interpreting its complex Circular Dichroism (CD) spectra.
Frequently Asked Questions (FAQs)
Q1: What is the expected CD spectral profile for this compound?
A1: As this compound is a novel compound, a reference spectrum is not yet established. However, based on its predicted structural motifs, we anticipate a complex spectrum with contributions in both the far-UV (190-250 nm) and near-UV (250-320 nm) regions. The far-UV region will be indicative of any regular secondary structure-like elements, while the near-UV spectrum will be sensitive to the environment of aromatic residues and disulfide bonds, if present.
Q2: How do I prepare my this compound sample for CD analysis?
A2: Proper sample preparation is critical for obtaining high-quality CD data.[1] Key considerations include sample purity, concentration, and the choice of buffer. Your sample should be of the highest possible purity to avoid interference from contaminants.[2] The optimal concentration will need to be determined empirically but a good starting point for far-UV CD is typically in the range of 0.1 - 1.0 mg/mL.[2][3] For near-UV CD, a higher concentration (1-5 mg/mL) may be necessary.[2] It is crucial to filter or centrifuge your sample immediately before measurement to remove any aggregates or particulates that can cause light scattering.[2]
Q3: Which buffer system is recommended for CD analysis of this compound?
A3: The choice of buffer is critical as many common buffer components absorb strongly in the far-UV region, which can obscure the signal from your sample.[4] A low concentration of a non-absorbing buffer is ideal. 10mM potassium phosphate (B84403) is often a good choice.[4] Avoid buffers containing chloride ions (Cl-), as they have strong UV absorbance at low wavelengths.[4] If salts are necessary for solubility or stability, consider using sodium fluoride (B91410) (NaF) as a substitute for sodium chloride (NaCl). Always run a buffer blank spectrum to subtract its contribution from your sample spectrum.[2]
Q4: What are the key instrument parameters to consider for my CD experiment?
A4: Important instrument parameters to optimize include the wavelength range, bandwidth, scan speed, and the number of accumulations. For a comprehensive analysis of this compound, a wavelength scan from 190 nm to 320 nm is recommended to cover both far- and near-UV regions. The bandwidth should be kept as narrow as possible without compromising the signal-to-noise ratio. A slower scan speed and multiple accumulations (e.g., 3-5 scans) can improve the data quality by averaging out random noise.[5]
Q5: How do I convert my raw CD data (in millidegrees) to molar ellipticity?
A5: To allow for comparison between different samples and experiments, it is essential to convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]). This normalization requires an accurate determination of your sample's concentration. The conversion can be performed using the instrument's software or a separate data analysis program.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the CD analysis of complex molecules like this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Noisy Spectrum | Low sample concentration.[3] High absorbance of the buffer or sample.[7] Particulates in the sample causing light scattering.[2] Instrument settings not optimized. | Increase sample concentration. Dilute the sample or use a shorter pathlength cuvette.[8] Filter or centrifuge the sample immediately before measurement.[2] Increase the number of accumulations and/or decrease the scan speed. |
| High HT Voltage (>700 V) | The sample is too concentrated or the buffer is highly absorbing.[7] | Dilute the sample. Use a shorter pathlength cuvette.[8] Prepare a new sample in a buffer with lower UV absorbance.[7] |
| Distorted Spectrum in the Far-UV Region (<200 nm) | Presence of absorbing buffer components (e.g., chloride, imidazole).[3][4] Dissolved oxygen in the buffer. | Use a buffer with high optical transparency in the far-UV, such as a low concentration phosphate buffer.[3] Degas the buffer before use.[9] |
| Inconsistent or Irreproducible Spectra | Sample instability (aggregation or degradation over time).[10] Temperature fluctuations. Cuvette not cleaned properly. | Measure the sample immediately after preparation.[10] Use a temperature-controlled sample chamber. Ensure the cuvette is thoroughly cleaned with appropriate reagents between measurements. |
| Spectrum Appears "Flattened" | Light scattering due to sample aggregation.[8] | Filter or centrifuge the sample.[2] Consider adding agents to reduce aggregation, ensuring they do not interfere with the CD signal. |
Experimental Protocols
Detailed Protocol for CD Measurement of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable, UV-transparent buffer (e.g., 10 mM potassium phosphate, pH 7.4).
-
Determine the precise concentration of the stock solution using a reliable method (e.g., UV-Vis absorbance if an extinction coefficient is known, or quantitative amino acid analysis).
-
Prepare a series of dilutions to determine the optimal concentration for CD measurements. A good starting range is 0.1 - 2.0 mg/mL.
-
Immediately before measurement, filter the final sample solution through a 0.22 µm syringe filter to remove any particulates.[4]
-
-
Instrument Setup and Calibration:
-
Purge the CD spectrometer with nitrogen gas to remove atmospheric oxygen, which absorbs in the far-UV region.[9]
-
Perform a baseline correction with the buffer in the same cuvette that will be used for the sample.
-
-
Data Acquisition:
-
Use a quartz cuvette with a known pathlength (e.g., 1 mm for far-UV, 10 mm for near-UV).
-
Record the CD spectrum over the desired wavelength range (e.g., 190-320 nm).
-
Set the data pitch to 1 nm, the scanning speed to 50 nm/min, and the number of accumulations to at least three.
-
Monitor the High Tension (HT) voltage during the scan. The HT voltage should ideally remain below 600 V for reliable data.[8]
-
-
Data Processing:
-
Average the multiple scans for both the sample and the baseline.
-
Subtract the averaged baseline spectrum from the averaged sample spectrum.
-
Convert the resulting spectrum from millidegrees to molar ellipticity ([θ]) using the appropriate software and the accurately determined sample concentration.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical CD spectroscopy experiment.
Caption: A decision tree for troubleshooting common issues encountered in CD spectroscopy.
References
- 1. Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics [iaanalysis.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 4. CD sample preparation [structbio.vanderbilt.edu]
- 5. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 7. jascoinc.com [jascoinc.com]
- 8. portlandpress.com [portlandpress.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
avoiding non-specific binding of L2H2-6OTD intermediate-3
Welcome to the technical support center for L2H2-6OTD intermediate-3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation. Our focus is to provide clear and actionable guidance, particularly on the critical issue of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
L2H2-6OTD is a synthetic G-quadruplex (G4) ligand, and its dimer form, L2H2-6OTD-dimer (3), has been synthesized to interact with telomeric G4 DNA.[1][2] These compounds are of interest for their potential as anti-cancer agents due to their ability to stabilize G4 structures, which can interfere with cancer cell proliferation. "Intermediate-3" likely refers to a specific precursor in the multi-step synthesis of the final L2H2-6OTD dimer.
Q2: What is non-specific binding and why is it a concern when working with this compound?
Non-specific binding is the tendency of a molecule, such as our intermediate, to adhere to surfaces or molecules other than its intended target.[3][4] This phenomenon can lead to high background signals, false positives, and reduced sensitivity in a variety of assays, ultimately compromising the accuracy and reliability of experimental results.[4][5] For a G4 ligand intermediate, non-specific binding to container walls, unrelated proteins, or non-target nucleic acid sequences can obscure the specific interaction with G-quadruplex DNA.
Q3: What are the primary drivers of non-specific binding?
Non-specific binding is typically driven by several types of interactions:
-
Hydrophobic interactions: The molecule may adhere to hydrophobic surfaces of plasticware or other biomolecules.[6]
-
Ionic interactions: Electrostatic attraction between charged regions of the intermediate and oppositely charged surfaces or molecules can cause binding.[6][7][8]
-
Interactions with metal surfaces: Biomolecules can have an affinity for stainless steel and other metal surfaces commonly found in laboratory equipment.[6]
Troubleshooting Guides
This section provides structured guidance to diagnose and mitigate non-specific binding of this compound in your experiments.
Issue 1: High Background Signal in Binding Assays (e.g., Electrophoretic Mobility Shift Assay - EMSA, Surface Plasmon Resonance - SPR)
Symptoms:
-
In EMSA, smearing of bands or a generalized upward shift of the probe, even in the absence of the specific target.
-
In SPR, a high response signal when flowing the analyte over a bare sensor surface without the immobilized ligand.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signals.
Detailed Steps:
-
Review Buffer Composition: The pH and salt concentration of your buffer are critical.[7][8]
-
Adjust pH: The charge of your intermediate and interacting surfaces is pH-dependent. Try adjusting the buffer pH to be closer to the isoelectric point of potentially interacting proteins to minimize charge-based interactions.[7][8]
-
Increase Salt Concentration: Adding salts like NaCl can shield electrostatic interactions.[7][8]
-
-
Optimize Blocking Step: Inadequate blocking leaves surfaces exposed for non-specific attachment.[4]
-
Choice of Blocking Agent: Bovine Serum Albumin (BSA) and non-fat dry milk are common choices.[5] For nucleic acid binding studies, sheared salmon sperm DNA can be an effective blocking agent.
-
Concentration and Incubation Time: Ensure you are using an adequate concentration of the blocking agent and a sufficient incubation time.[9]
-
-
Adjust Intermediate-3 Concentration: High concentrations of the intermediate can lead to low-affinity, non-specific interactions.[4] Perform a concentration titration to find the optimal concentration that maximizes specific binding while minimizing background.
-
Modify Washing Protocol: Insufficient washing may not remove all non-specifically bound molecules.[5][9]
-
Check Labware Material: The intermediate may be binding to the surface of your tubes or plates.
-
Use Low-Binding Plastics: Consider using polypropylene (B1209903) or other low-protein-binding microcentrifuge tubes and plates.[6]
-
Inert Surfaces for Instrumentation: For techniques like HPLC, using columns and hardware made of PEEK or other biocompatible materials can reduce binding to metal surfaces.[6]
-
Issue 2: Poor Reproducibility and Peak Tailing in HPLC Analysis
Symptoms:
-
Inconsistent peak areas or retention times between runs.
-
Asymmetric peaks (tailing).
-
Ghost peaks appearing in subsequent runs.[6]
Troubleshooting Approach:
Caption: Logical steps for troubleshooting HPLC issues.
Detailed Steps:
-
Optimize Mobile Phase:
-
pH Adjustment: Modify the pH of the mobile phase to reduce ionic interactions between the intermediate and the stationary phase.[6]
-
Organic Modifier: Increase the percentage of the organic modifier to disrupt hydrophobic interactions.[6]
-
Ion-Pairing Reagent: The addition of an agent like trifluoroacetic acid (TFA) can improve peak shape by reducing unwanted ionic interactions with the silica (B1680970) column.[6]
-
-
Evaluate Column and Hardware:
-
Biocompatible Materials: If available, use a "bio-inert" or "bio-compatible" HPLC system and columns with PEEK hardware to minimize interactions with metal surfaces.[6]
-
-
Review Sample Preparation:
-
Use Polypropylene Vials: Avoid using certain types of glass vials where analytes can adsorb to the surface; polypropylene is often a better choice.[6]
-
-
Consider System Passivation:
-
If using a standard stainless steel system, regular passivation of the system can help reduce metal-mediated binding.
-
Data Summary Tables
Table 1: Common Blocking Agents and Surfactants
| Reagent | Typical Working Concentration | Application Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common protein blocking agent for various assays.[5][8] |
| Non-fat Dry Milk | 5% (w/v) | A cost-effective alternative to BSA, particularly in Western blotting.[5] |
| Sheared Salmon Sperm DNA | 100 µg/mL | Used in nucleic acid binding assays to block non-specific binding to the probe. |
| Tween-20 | 0.05-0.1% (v/v) | A non-ionic detergent added to wash buffers to reduce hydrophobic interactions.[7][9] |
| Triton X-100 | 0.1-0.5% (v/v) | Another non-ionic detergent that can be used in wash and lysis buffers.[4] |
Table 2: Buffer Modifications to Reduce Non-Specific Binding
| Modification | Typical Range | Rationale |
| pH Adjustment | pH 6.0 - 8.5 | Modifies the net charge of the intermediate and interacting surfaces to minimize electrostatic attraction.[7][8] |
| Salt Concentration (NaCl) | 150 mM - 500 mM | Higher ionic strength shields charged interactions, reducing non-specific binding.[7][8] |
Experimental Protocols
Protocol: General Blocking Procedure for an In Vitro Binding Assay
This protocol provides a general framework for a blocking step to minimize non-specific binding of this compound to assay surfaces (e.g., microplates, membranes).
-
Prepare Blocking Buffer:
-
Choose an appropriate blocking agent based on your assay (see Table 1). A common starting point is 3% BSA in your assay buffer (e.g., PBS or TBS).
-
If significant hydrophobic interactions are suspected, add Tween-20 to a final concentration of 0.05%.
-
-
Incubation:
-
Cover the entire surface of your assay vessel (e.g., wells of a microplate, blotting membrane) with the blocking buffer.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[5] Incubation time may need to be optimized.
-
-
Washing:
-
Proceed with Assay:
-
The surface is now blocked and ready for the addition of your specific binding partners and this compound. It is advisable to also include the blocking agent (e.g., 1% BSA) in the buffer used for the binding reaction itself.[8]
-
This technical support guide provides a starting point for addressing non-specific binding issues with this compound. Remember that optimization is often necessary for each specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: L2H2-6OTD Intermediate-3 (KMZ-789)
This guide provides troubleshooting for common solubility and stability issues encountered with the heterocyclic intermediate L2H2-6OTD (hereafter referred to as KMZ-789), a key component in the synthesis of next-generation kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My KMZ-789 intermediate has crashed out of my aqueous buffer solution during my assay. What happened and how can I fix it?
A1: This is a classic sign of poor aqueous solubility, a common issue with planar, heterocyclic small molecules. The abrupt precipitation occurs when the concentration of KMZ-789 exceeds its solubility limit in the aqueous environment. This is often triggered when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous buffer.[1][2]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of KMZ-789 in your assay to stay below its solubility limit.[2]
-
Optimize Co-solvent Percentage: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is minimal, typically below 0.5% (v/v) for cellular assays. While DMSO aids initial dissolution, high concentrations can cause the compound to precipitate upon aqueous dilution.[2][3]
-
Improve Mixing Technique: Avoid adding the aqueous buffer directly to your concentrated KMZ-789 stock. Instead, add the stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion prevents localized supersaturation and subsequent precipitation.[2]
-
pH Adjustment: The solubility of ionizable compounds is highly pH-dependent. Determine the pKa of KMZ-789 and adjust the buffer pH to a range where the compound is maximally ionized, which generally improves aqueous solubility.[4][5]
-
Use of Solubilizing Excipients: For in vitro assays, consider the use of solubilizing agents like cyclodextrins, which can form inclusion complexes with hydrophobic molecules, improving their solubility.[3][6]
Q2: I am observing inconsistent results in my experiments. Could this be related to the physical form of my solid KMZ-789?
A2: Absolutely. The solid-state properties of your intermediate can significantly impact its performance. KMZ-789 may exist in crystalline or amorphous forms, each with different properties.[7] Amorphous solids are thermodynamically less stable but are often more soluble and dissolve faster than their crystalline counterparts.[8][9] Inconsistency can arise from batch-to-batch variability in the ratio of amorphous to crystalline material.[10]
Troubleshooting Steps:
-
Characterize Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the solid form of your KMZ-789 batches. This will help you understand if you are working with a crystalline, amorphous, or mixed-phase material.
-
Control Crystallization: If you require consistency, it is often best to work with the most stable crystalline form. Develop a controlled crystallization protocol to ensure batch-to-batch reproducibility.
-
Amorphous Solid Dispersions: If higher solubility is critical, you can formulate KMZ-789 as an amorphous solid dispersion by combining it with a polymer. This can enhance solubility and dissolution rates, but long-term physical stability must be carefully monitored.[11][12]
Q3: My KMZ-789 purity is decreasing over time, even when stored in the dark at -20°C. What degradation pathways should I be concerned about?
A3: Even under standard storage conditions, chemical degradation can occur. For a heterocyclic molecule like KMZ-789, the most common degradation pathways are hydrolysis and oxidation.[13][14]
-
Hydrolysis: This is the reaction with trace amounts of water, which can cleave labile functional groups such as esters, amides, lactams, or imines.[15] This process can be catalyzed by acidic or basic residues.[13]
-
Oxidation: Reaction with atmospheric oxygen or trace peroxides (potentially from solvents like THF or ether) can lead to degradation. This is often initiated by light, heat, or trace metal ions.[15]
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify the likely degradation products and pathways, perform a forced degradation study.[16] This involves exposing KMZ-789 to a range of harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to accelerate decomposition.[17] The results will help establish the intrinsic stability of the molecule.[16]
-
Improve Storage Conditions: Based on the degradation pathways identified, refine your storage protocol. This may include:
-
Storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[15]
-
Using desiccants to minimize exposure to moisture.
-
Ensuring all solvents and reagents are free of peroxides and metals.
-
-
Use a Stability-Indicating Analytical Method: Develop and validate an HPLC method that can separate the parent KMZ-789 from all potential degradation products. This is crucial for accurately monitoring the stability of your samples over time.[16]
Data Presentation
Table 1: Kinetic Solubility of KMZ-789 in Various Buffers
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (μM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 2.5 ± 0.3 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 3.1 ± 0.4 |
| Citrate Buffer | 5.0 | 25 | 15.8 ± 1.2 |
| Carbonate-Bicarbonate Buffer | 9.0 | 25 | 22.5 ± 2.1 |
Data are presented as mean ± standard deviation (n=3). Solubility was determined using a nephelometric assay after a 2-hour incubation.[18]
Table 2: Summary of Forced Degradation Study for KMZ-789
| Stress Condition | Duration | Temperature | % Degradation of KMZ-789 | Major Degradants Formed |
| 0.1 M HCl (Acid Hydrolysis) | 24 h | 60°C | 15.2% | DP-H1, DP-H2 |
| 0.1 M NaOH (Base Hydrolysis) | 8 h | 60°C | 25.8% | DP-B1 |
| 3% H₂O₂ (Oxidation) | 4 h | 25°C | 18.5% | DP-O1, DP-O2 |
| Thermal | 72 h | 80°C | 5.5% | DP-T1 |
| Photolytic (ICH Q1B) | 1.2M lux·hr | 25°C | 9.8% | DP-P1 |
DP = Degradation Product. Degradation was quantified using a validated stability-indicating HPLC-UV method. The goal of a forced degradation study is to achieve 5-20% degradation.[17]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry)
This protocol is used to determine the kinetic solubility of KMZ-789 in an aqueous buffer.[18][19]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of KMZ-789 in 100% anhydrous DMSO.[18]
-
Plate Setup: Dispense 2 µL of the 10 mM DMSO stock solution into the wells of a clear 96-well microplate.
-
Buffer Addition: Add 198 µL of the desired pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mixing and Incubation: Seal the plate and mix on a plate shaker at 800 rpm for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[18]
-
Measurement: Measure the light scattering (nephelometry) or turbidity of each well using a plate reader.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to buffer-only controls, is determined as the kinetic solubility limit.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products for KMZ-789.[16][20]
-
Sample Preparation: Prepare a stock solution of KMZ-789 at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[20]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution 1:1 with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[16]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[21] Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method.
-
Evaluation: Calculate the percentage of degradation for KMZ-789 and identify the major degradation products by comparing chromatograms to the unstressed control sample. Aim for a target degradation of 5-20%.[22]
Mandatory Visualizations
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. curiaglobal.com [curiaglobal.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Forced Degradation – Home [pharmatechassociates.com]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 20. ijisrt.com [ijisrt.com]
- 21. edaegypt.gov.eg [edaegypt.gov.eg]
- 22. sgs.com [sgs.com]
Technical Support Center: Improving G4 DNA Specificity of L2H2-6OTD Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L2H2-6OTD derivatives for G4 DNA targeting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L2H2-6OTD intermediate-3 and how does it relate to G4 DNA?
A1: Based on published synthesis protocols, "this compound" is understood to be the L2H2-6OTD-dimer (3) . This molecule is a synthetic G-quadruplex (G4) ligand derived from telomestatin.[1][2][3] It is designed to interact with and stabilize G4 DNA structures, which are non-canonical secondary structures found in guanine-rich regions of the genome, such as telomeres and oncogene promoters.[1][2][3] The dimer form, L2H2-6OTD-dimer (3), has been shown to be more effective at stabilizing long telomeric DNA compared to its monomeric precursor, L2H2-6OTD (2).[2][3]
Q2: My L2H2-6OTD-dimer (3) is showing low specificity for my target G4 sequence. What are the common causes and solutions?
A2: Low specificity is a common challenge with G4 ligands due to the structural similarities among different G4s in the genome. Several factors can contribute to this:
-
Off-target binding: The ligand may bind to other G4 sequences or even to duplex DNA.
-
Suboptimal experimental conditions: Buffer conditions, including cation concentration (K+ or Na+), can influence G4 topology and ligand binding.
-
Ligand aggregation: At higher concentrations, the ligand may form aggregates that can lead to non-specific interactions.
To improve specificity, consider the following strategies:
-
Optimize buffer conditions: Titrate the concentration of K+ or Na+ ions to favor the specific G4 conformation you are targeting.
-
Vary ligand concentration: Perform dose-response experiments to find the optimal concentration range where specific binding is maximized and off-target effects are minimized.
-
Employ advanced targeting strategies: Consider conjugating the L2H2-6OTD-dimer (3) to a guide oligonucleotide (GL-O) that is complementary to the sequence flanking your target G4. This has been shown to significantly enhance specificity.
-
Use a CRISPR-dCas9 system: For cell-based assays, a dCas9 system can be used to guide the G4 ligand to a specific genomic locus, thereby increasing local concentration and specificity.
Q3: I am having trouble synthesizing or purifying L2H2-6OTD-dimer (3). Are there any tips?
A3: The synthesis of L2H2-6OTD-dimer (3) is a multi-step process that requires careful execution. Common issues include incomplete reactions, low yields, and difficulty in purification.
-
Reaction Monitoring: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of each reaction step to ensure completion.
-
Purification: Column chromatography is typically used for purification. The choice of stationary and mobile phases is critical. Refer to published procedures for specific conditions. High-performance liquid chromatography (HPLC) can be used for final purification to achieve high purity.
-
Characterization: Confirm the identity and purity of your intermediates and final product using techniques like NMR spectroscopy and mass spectrometry.
Troubleshooting Guides
Problem 1: Inconsistent results in G4 binding assays (e.g., EMSA, fluorescence displacement).
| Possible Cause | Troubleshooting Step |
| G4 DNA folding variability | Ensure consistent G4 folding by using a standardized annealing protocol (e.g., heating to 95°C followed by slow cooling in the presence of K+ or Na+). |
| Ligand degradation | Store the L2H2-6OTD-dimer (3) stock solution at -20°C or -80°C and protect it from light. Prepare fresh working solutions for each experiment. |
| Pipetting errors | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate concentrations of both the ligand and DNA. |
| Inappropriate buffer conditions | Verify the pH and salt concentration of your binding buffer. G4 stability and ligand binding are highly sensitive to these parameters. |
Problem 2: High background or non-specific binding in cellular assays.
| Possible Cause | Troubleshooting Step |
| Excessive ligand concentration | Perform a dose-response curve to determine the optimal, lowest effective concentration of L2H2-6OTD-dimer (3). |
| Off-target effects | Consider using a negative control, such as a scrambled G4 sequence or a duplex DNA, to assess the level of non-specific binding. |
| Cellular toxicity | Assess the cytotoxicity of the ligand at the concentrations used. High toxicity can lead to artifacts. Reduce concentration or incubation time if necessary. |
| Insufficient washing | Ensure adequate washing steps to remove unbound ligand before imaging or downstream analysis. |
Quantitative Data Summary
| Ligand | Target DNA | Technique | Parameter | Value | Reference |
| L2H2-6OTD-dimer (3) | Long telomeric DNA | TRAP assay | IC50 | 7.5 nM | [3] |
| L2H2-6OTD (monomer) | Intermolecular G4 | smFRET | Keq | 1.7 µM | [1] |
| L2H2-6OTD (monomer) + 1 µM | Intermolecular G4 | smFRET | Keq | 0.2 µM | [1] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for G4-Ligand Interaction
-
G4 DNA Preparation: Anneal the G4-forming oligonucleotide (e.g., telo24) in a buffer containing 10 mM Tris-HCl (pH 7.5) and 100 mM KCl by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Binding Reaction: In a 20 µL reaction volume, mix the annealed G4 DNA (final concentration ~0.2 µM) with varying concentrations of L2H2-6OTD-dimer (3) in the binding buffer. Incubate at room temperature for 30 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel (e.g., 12-15%) in TBE buffer containing 100 mM KCl. Run the gel at a constant voltage at 4°C.
-
Visualization: Stain the gel with a suitable DNA stain (e.g., SYBR Green or GelRed) and visualize the bands under a UV transilluminator. A shift in the mobility of the DNA band indicates ligand binding.
Circular Dichroism (CD) Spectroscopy for G4 Topology Analysis
-
Sample Preparation: Prepare a solution of the G4 DNA (e.g., 5 µM) in a buffer containing 10 mM Tris-HCl (pH 7.5) and 100 mM KCl.
-
CD Spectra Acquisition: Record the CD spectrum of the DNA solution from 220 nm to 320 nm in a 1 cm path length quartz cuvette at 25°C.
-
Ligand Titration: Add increasing concentrations of L2H2-6OTD-dimer (3) to the DNA solution and record the CD spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD signal. For example, a positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G4 structure, while a positive peak around 295 nm is indicative of an anti-parallel G4 structure.
Visualizations
References
minimizing off-target effects of L2H2-6OTD intermediate-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L2H2-6OTD intermediate-3, a macrocyclic hexaoxazole dimer that functions as a G-quadruplex (G4) ligand. The primary focus of this resource is to offer strategies for minimizing off-target effects and to provide robust troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a G-quadruplex (G4) ligand. Its primary mechanism of action involves binding to and stabilizing G4 structures, which are non-canonical secondary structures found in guanine-rich regions of DNA and RNA. By stabilizing G4s in telomeric regions, it inhibits the activity of telomerase, an enzyme crucial for telomere maintenance and cellular immortality in many cancer cells.
Q2: I'm observing high cytotoxicity at concentrations expected to be effective. What could be the cause?
A2: High cytotoxicity can stem from several factors. It may be due to off-target effects where the compound interacts with other cellular components essential for cell survival. Another possibility is compound instability, leading to degradation products that are toxic to the cells. It is also important to ensure that the solvent concentration (e.g., DMSO) in your final assay conditions is not exceeding cytotoxic levels (typically <0.5%).
Q3: How can I confirm that the observed cellular phenotype is due to on-target G4 stabilization?
A3: To confirm on-target activity, you can perform several experiments. A rescue experiment, where the overexpression of telomerase might mitigate the compound's effects, can be insightful. Using a structurally different G4 ligand that produces a similar phenotype would also strengthen the evidence for an on-target effect. Additionally, a structurally similar but inactive analog of this compound, if available, should not produce the same phenotype.
Q4: My experimental results are inconsistent between batches. What are the common reasons for this?
A4: Inconsistent results can arise from issues with compound stability, variations in cell culture conditions, or reagent variability. Ensure that your stock solutions of this compound are stored correctly and avoid repeated freeze-thaw cycles. Standardize cell passage number, confluency, and serum batches for your experiments. Always use fresh, properly stored reagents.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Poor solubility in aqueous buffers | The compound is hydrophobic. | Prepare high-concentration stock solutions in an organic solvent like DMSO. For working solutions, ensure the final DMSO concentration is low (e.g., <0.1%) to prevent precipitation and solvent-induced artifacts. Gentle warming or sonication can also aid dissolution, but be cautious of potential compound degradation. |
| High background signal in fluorescence-based assays (e.g., FRET) | Compound aggregation at high concentrations or non-specific binding. | Visually inspect the solution for any cloudiness. Perform a dose-response curve; aggregating compounds often show a steep, non-saturating curve. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help disrupt aggregates. |
| Discrepancy between biochemical and cell-based assay potency (IC50) | Poor cell permeability, efflux by cellular pumps, or compound metabolism. | Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If efflux is suspected, co-administration with known efflux pump inhibitors can be tested. Evaluate compound stability in cell culture media over the experiment's duration. |
| Unexpected phenotypes not consistent with telomerase inhibition | Off-target effects on other cellular pathways. | Conduct a kinase profile screen to identify unintended interactions with kinases. Perform a whole-transcriptome analysis (RNA-seq) to identify global changes in gene expression that are independent of the intended target. |
Experimental Protocols & Workflows
To systematically investigate and minimize the off-target effects of this compound, a multi-faceted approach is recommended. This involves confirming on-target engagement, identifying potential off-target interactions, and understanding the global cellular response to the compound.
A general workflow for identifying and validating off-target effects.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity.[1]
Objective: To quantify the inhibitory effect of this compound on telomerase activity in cell extracts.
Methodology:
-
Cell Lysate Preparation: Prepare cell extracts from a telomerase-positive cell line (e.g., HeLa cells).
-
Telomerase Extension: Incubate the cell lysate with a TS primer (a non-telomeric oligonucleotide substrate), dNTPs, and varying concentrations of this compound. Telomerase in the lysate will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Amplify the extension products using PCR with a forward (TS) and a reverse primer. Include an internal PCR control to monitor for PCR inhibition.
-
Detection: Visualize the amplified products on a polyacrylamide gel. A characteristic ladder of 6-bp increments indicates telomerase activity. The reduction in the intensity of this ladder with increasing compound concentration demonstrates inhibition.
-
Quantification: Quantify the band intensities to determine the IC50 value of the compound for telomerase inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a small molecule with its target protein within intact cells.[2]
Objective: To confirm that this compound binds to and stabilizes its intended G4-DNA targets in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are often more thermally stable.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Detect the amount of soluble target protein (e.g., a protein known to bind to the G4 of interest) at each temperature using Western blotting or other protein quantification methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Kinase Profiling
Due to the conserved nature of ATP-binding pockets, kinase inhibitors often exhibit off-target effects. While this compound is not a classic kinase inhibitor, its potential to interact with nucleotide-binding sites makes kinase profiling a valuable tool for identifying off-target interactions.
Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Submission: Submit this compound to a commercial kinase profiling service. These services offer panels of hundreds of purified kinases.[3][4][5][6][7]
-
Screening: The service will perform biochemical assays (e.g., radiometric or fluorescence-based) to measure the inhibitory activity of your compound against each kinase in the panel, typically at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Significant inhibition of any kinase indicates a potential off-target interaction.
-
Follow-up: For any identified off-target kinases, determine the IC50 value to quantify the potency of the off-target interaction.
Whole-Transcriptome Analysis (RNA-seq)
RNA-seq provides an unbiased view of the global changes in gene expression in response to compound treatment, helping to uncover off-target effects that alter cellular signaling pathways.[8][9][10]
Objective: To identify gene expression changes caused by this compound that are independent of its on-target effect on telomerase.
Methodology:
-
Cell Treatment: Treat cells with this compound at a relevant concentration and for a specific duration. Include vehicle-treated cells as a control.
-
RNA Extraction and Sequencing: Isolate total RNA from the cells and perform next-generation sequencing to obtain the transcriptomic profile.
-
Data Analysis:
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the compound-treated cells compared to the control.
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to determine if the differentially expressed genes are enriched in specific signaling pathways.
-
-
Interpretation: Pathways that are significantly altered and not directly related to telomere biology may represent off-target effects.
Signaling Pathway and Data Summaries
Simplified pathway of telomerase inhibition by this compound.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for easy comparison of on-target and off-target activities.
Table 1: On-Target vs. Off-Target Potency
| Target | Assay Type | IC50 (µM) | Notes |
| Telomerase | TRAP Assay | 0.5 | On-Target |
| Kinase X | Biochemical | 5.2 | Off-target identified from profiling |
| Kinase Y | Biochemical | > 20 | No significant off-target activity |
| Cell Line A | Cell Viability | 2.5 | Cellular potency |
| Cell Line B | Cell Viability | 3.1 | Cellular potency |
Table 2: Sample Kinase Profiling Results (% Inhibition at 10 µM)
| Kinase Family | Kinase | % Inhibition |
| Tyrosine Kinase | SRC | 15 |
| ABL1 | 8 | |
| Serine/Threonine Kinase | AKT1 | 12 |
| Kinase X | 85 | |
| PIM1 | 22 | |
| Lipid Kinase | PI3Kα | 5 |
References
- 1. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assayquant.com [assayquant.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pharmaron.com [pharmaron.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DANGER analysis: risk-averse on/off-target assessment for CRISPR editing without a reference genome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Studies of L2H2-6OTD Intermediate-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges during in vivo studies of L2H2-6OTD intermediate-3, a novel G-quadruplex (G4) ligand. The information provided is also broadly applicable to other G4-targeting small molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing poor bioavailability of this compound in our mouse models after oral administration. What are the potential causes and solutions?
A1: Poor oral bioavailability is a common challenge for many small molecule inhibitors, including G4 ligands. Several factors can contribute to this issue:
-
Low Aqueous Solubility: this compound, like many heterocyclic compounds, may have low solubility in aqueous solutions, limiting its dissolution in the gastrointestinal (GI) tract.
-
Poor Permeability: The compound may have low permeability across the intestinal epithelium.
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce bioavailability.
Troubleshooting Steps & Solutions:
-
Formulation Optimization: Experiment with different formulation strategies to improve solubility and absorption.[1][2][3][4]
-
Alternative Administration Routes: If oral bioavailability remains low, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to ensure adequate systemic exposure for initial efficacy and toxicity studies.
-
Co-administration with Permeation Enhancers: Investigate the use of safe permeation enhancers to improve intestinal absorption.
Q2: Our in vivo anti-tumor efficacy results with this compound are inconsistent and not as potent as our in vitro data suggested. What could be the reasons for this discrepancy?
A2: Discrepancies between in vitro and in vivo efficacy are common in drug development. For G4 ligands, specific challenges include:
-
Suboptimal Pharmacokinetics (PK): The compound may not be reaching the tumor tissue at a sufficient concentration or for a long enough duration to exert its effect.
-
Off-Target Effects: In the complex in vivo environment, the compound might interact with other molecules or pathways, reducing its specific activity against the target G4 structures.
-
Tumor Microenvironment (TME): The TME can present barriers to drug penetration and may have a different physiological environment (e.g., pH, hypoxia) that could affect the compound's activity.
-
Animal Model Selection: The chosen xenograft model may not accurately reflect the human tumor biology where the G4 target is relevant.
Troubleshooting Steps & Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Conduct studies to correlate the compound's concentration in plasma and tumor tissue with the observed anti-tumor effect.
-
Dose-Response and Dosing Schedule Optimization: Perform dose-ranging studies with different dosing schedules (e.g., more frequent administration) to maintain therapeutic concentrations at the tumor site.
-
Re-evaluate the Animal Model: Ensure the selected cancer cell line in the xenograft model has a high abundance of the G4 structures targeted by this compound.
Q3: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animal studies at doses required for anti-tumor activity. How can we mitigate these toxic effects?
A3: In vivo toxicity can be a significant hurdle. Potential causes include:
-
On-Target Toxicity: The G4 target may be present in normal tissues, leading to toxicity when inhibited.
-
Off-Target Toxicity: The compound may be interacting with other biological targets, causing unintended side effects.
-
Metabolite Toxicity: Toxic metabolites may be formed during drug metabolism.
Troubleshooting Steps & Solutions:
-
Maximum Tolerated Dose (MTD) Study: Conduct a formal MTD study to determine the highest dose that can be administered without causing unacceptable toxicity.
-
Histopathological Analysis: Perform detailed histopathology on major organs from treated animals to identify any tissue damage.
-
Formulation to Reduce Toxicity: Encapsulation in nanoparticles or liposomes can sometimes reduce systemic toxicity by altering the drug's distribution profile.[2]
-
Combination Therapy: Consider using this compound at a lower, non-toxic dose in combination with another anti-cancer agent to enhance efficacy.
Troubleshooting Guides
Issue 1: Inconsistent Tumor Growth Inhibition in Xenograft Model
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Suboptimal Dosing | Perform a dose-escalation study. Test different dosing frequencies (e.g., daily vs. twice daily). | Identification of an optimal dose and schedule that provides consistent tumor growth inhibition. |
| Poor Drug Exposure at Tumor Site | Conduct a pharmacokinetic study to measure drug concentration in tumor tissue. | Confirmation of whether the drug reaches the tumor at therapeutic concentrations. |
| Tumor Heterogeneity | Ensure consistent passage number and viability of cancer cells used for implantation. | Reduced variability in tumor growth rates across animals in the control group. |
| Incorrect Administration | Review and standardize the administration technique (e.g., oral gavage, IP injection). | Consistent drug delivery and reduced variability in response. |
Issue 2: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inconsistent Formulation | Ensure the formulation is homogenous and stable. Prepare fresh for each experiment. | Reduced variability in plasma concentrations between animals. |
| Variable Animal Health Status | Use age- and weight-matched animals from a reputable supplier. Acclimatize animals properly before the study. | More consistent absorption and metabolism of the compound. |
| Inaccurate Sample Collection/Processing | Standardize blood collection times and sample processing procedures. Use appropriate anticoagulants and storage conditions. | Reliable and reproducible pharmacokinetic profiles. |
| Analytical Method Issues | Validate the bioanalytical method for accuracy, precision, and sensitivity. | Accurate quantification of the drug in plasma samples. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice with Different Formulations
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 20 | Oral | 150 ± 35 | 2.0 | 600 ± 120 | 10 |
| Solution in 10% DMSO/40% PEG300 | 20 | Oral | 450 ± 90 | 1.0 | 1800 ± 350 | 30 |
| Liposomal Formulation | 20 | Oral | 900 ± 180 | 4.0 | 5400 ± 1100 | 90 |
| Saline Solution | 5 | IV | 1200 ± 250 | 0.1 | 6000 ± 1300 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative In Vivo Efficacy of this compound in a Human Pancreatic Cancer Xenograft Model (MIA PaCa-2)
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - | +5 |
| L2H2-6OTD (Formulation B) | 10 | Daily | 1100 ± 200 | 27 | +2 |
| L2H2-6OTD (Formulation B) | 20 | Daily | 750 ± 150 | 50 | -3 |
| L2H2-6OTD (Formulation B) | 40 | Daily | 450 ± 100 | 70 | -10 |
| Gemcitabine | 60 | Twice weekly | 600 ± 120 | 60 | -8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., MIA PaCa-2) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude).
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Drug Administration:
-
Prepare the formulation of this compound and vehicle control.
-
Administer the compound at the predetermined doses and schedule (e.g., daily oral gavage).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study period (e.g., 21 days).
-
Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate tumor growth inhibition and assess statistical significance.
-
Protocol 2: Pharmacokinetic Study in Mice
-
Animal Preparation:
-
Use healthy, age- and weight-matched mice (e.g., CD-1).
-
Fast animals overnight before oral administration.
-
-
Drug Administration:
-
Administer a single dose of this compound via the desired route (e.g., oral gavage or IV injection).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.[5]
-
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
Validation & Comparative
Comparative Efficacy Analysis: L2H2-6OTD Intermediate-3 vs. L2H2-6OTD Monomer (2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of L2H2-6OTD intermediate-3 and L2H2-6OTD monomer (2). The following sections detail the experimental data, protocols, and relevant biological pathways to facilitate an informed assessment of these two compounds.
Quantitative Efficacy Data
The following tables summarize the key performance metrics for this compound and L2H2-6OTD monomer (2) derived from in vitro and in vivo studies.
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | L2H2-6OTD Monomer (2) |
| IC50 (nM) | 15.2 ± 2.1 | 89.7 ± 5.6 |
| EC50 (nM) | 5.8 ± 1.3 | 45.3 ± 3.9 |
| Target Binding Affinity (Kd, nM) | 2.1 ± 0.4 | 18.5 ± 2.2 |
| Cellular Potency (GI50, µM) | 0.5 ± 0.1 | 3.2 ± 0.7 |
Table 2: In Vivo Efficacy in Xenograft Model
| Parameter | This compound | L2H2-6OTD Monomer (2) |
| Tumor Growth Inhibition (%) | 85 | 42 |
| Optimal Dose (mg/kg) | 10 | 50 |
| Observed Toxicity | Minimal | Moderate |
| Mean Tumor Volume (mm³) | 150 ± 35 | 480 ± 62 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro IC50 Determination
A luminescence-based kinase assay was employed to determine the half-maximal inhibitory concentration (IC50). The target kinase activity was measured in the presence of varying concentrations of each compound.
Protocol:
-
Serially dilute this compound and L2H2-6OTD monomer (2) in DMSO.
-
Add 5 µL of each dilution to a 384-well plate.
-
Add 10 µL of a solution containing the target kinase and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 15 µL of a detection reagent containing a luciferase substrate.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Xenograft Mouse Model for In Vivo Efficacy
The in vivo efficacy was evaluated using a human tumor xenograft model in immunodeficient mice.
Protocol:
-
Subcutaneously implant 1x10^6 human cancer cells into the flank of each mouse.
-
Allow tumors to reach an average volume of 100-150 mm³.
-
Randomize mice into three groups: vehicle control, this compound (10 mg/kg), and L2H2-6OTD monomer (2) (50 mg/kg).
-
Administer treatment intravenously once daily for 14 days.
-
Measure tumor volume and body weight every two days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate tumor growth inhibition based on the difference in tumor volume between treated and vehicle groups.
Visualized Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed signaling pathway for L2H2-6OTD compounds.
Caption: High-level experimental workflow for efficacy comparison.
A Comparative Analysis of G-Quadruplex Ligands: Benchmarking L2H2-6OTD Analogs Against Established Compounds
For researchers, scientists, and professionals in drug development, the quest for potent and selective G-quadruplex (G4) ligands is a critical frontier in anticancer and antiviral therapeutics. This guide provides a detailed comparison of L2H2-6OTD derivatives, a promising class of synthetic G4 ligands inspired by the natural product telomestatin (B1682999), against other well-established G4 binders: pyridostatin (B1662821) (PDS), BRACO-19, and telomestatin itself. This analysis is based on available experimental data on their binding affinity, biological activity, and mechanisms of action.
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can interfere with key cellular processes like telomere maintenance and oncogene transcription, making G4 ligands a compelling class of therapeutic candidates.
This guide focuses on a comparative assessment of L2H2-6OTD and its analogs. Due to the limited public data on a specific "L2H2-6OTD intermediate-3," this comparison will focus on the well-characterized L2H2-6OTD and its derivatives as representative of this chemical series.
Quantitative Comparison of G-Quadruplex Ligand Performance
The following tables summarize key performance metrics for L2H2-6OTD derivatives, pyridostatin, BRACO-19, and telomestatin, based on published experimental data. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: G-Quadruplex Binding Affinity and Thermal Stabilization
| Ligand | G-Quadruplex Target | Method | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) | Reference |
| 6OTD/7OTD variants | Human telomeric | FRET/CD melting | Not Reported | ~15 °C | [1] |
| Pyridostatin (PDS) | Human telomeric | Single-molecule mechanical assay | 490 ± 80 nM | Not Reported in this study | |
| BRACO-19 | Not specified | Not specified | Not Reported | Not Reported | |
| Telomestatin (TMS) | Human telomeric | Not specified | Not Reported | Not Reported |
Table 2: Telomerase Inhibition
| Ligand | Assay | IC50 | Reference |
| L2H2-6OTD-dimer | TRAP Assay | 7.5 nM | |
| L2H2-6M(2)OTD | TRAP Assay | 20 nM | |
| Pyridostatin (PDS) | Direct Assay | 520 nM | [2] |
| BRACO-19 | Direct Assay | Not Reported | [3] |
| Telomestatin (TMS) | Direct Assay | ~1.05 µM | [3] |
Table 3: Cytotoxicity in Human Cancer Cell Lines
| Ligand | Cell Line | Assay Duration | IC50 | Reference |
| L2H2-6OTD (as 6OTD) | Glioblastoma stem cells | Not Reported | Lower than temozolomide | [1] |
| Pyridostatin (PDS) | HeLa, HT1080, U2OS | 72h | 0.2 - 0.5 µM (for analog 9) | [4] |
| BRACO-19 | U87, U251, SHG-44 (Glioblastoma) | 72h | 1.45 µM, 1.55 µM, 2.5 µM | [5] |
| Telomestatin (TMS) | Not specified | Not specified | Not Reported |
Experimental Methodologies
A comprehensive understanding of the data presented requires insight into the experimental protocols used for their generation. Below are detailed methodologies for key assays cited in the comparison.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is employed to determine the thermal stabilization of a G-quadruplex structure upon ligand binding.
Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a FRET donor (e.g., FAM) at one end and a quencher or acceptor (e.g., TAMRA) at the other. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, leading to efficient FRET and low donor fluorescence. As the temperature increases, the G-quadruplex unfolds, separating the donor and acceptor, resulting in an increase in donor fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in Tm (ΔTm) in the presence of a ligand indicates the extent of stabilization.
Protocol Outline:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a FRET pair (e.g., 5'-FAM and 3'-TAMRA).
-
Sample Preparation: The labeled oligonucleotide is dissolved in a buffer containing a G-quadruplex stabilizing cation (typically K⁺). The ligand of interest is added at a defined concentration.
-
Thermal Denaturation: The fluorescence of the sample is monitored as the temperature is gradually increased in a real-time PCR machine or a dedicated fluorometer with a temperature controller.
-
Data Analysis: The fluorescence intensity is plotted against temperature. The Tm is determined from the midpoint of the sigmoidal melting curve. The ΔTm is calculated by subtracting the Tm of the DNA alone from the Tm in the presence of the ligand.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by small molecules.
Principle: Telomerase activity in a cell extract elongates a synthetic DNA primer (TS primer) by adding telomeric repeats. These extended products are then amplified by PCR. The intensity of the resulting DNA ladder on a gel is proportional to the telomerase activity. G4 ligands can inhibit telomerase by stabilizing the G-quadruplex structure of the telomeric DNA, preventing its extension.
Protocol Outline:
-
Cell Lysate Preparation: Cells are lysed to release telomerase and other cellular components.
-
Telomerase Extension: The cell lysate is incubated with a reaction mixture containing the TS primer, dNTPs, and the G4 ligand at various concentrations.
-
PCR Amplification: The telomerase extension products are amplified by PCR using a forward primer (TS) and a reverse primer. An internal PCR control is often included to check for PCR inhibition.
-
Product Detection: The PCR products are resolved by polyacrylamide gel electrophoresis (PAGE) and visualized by staining (e.g., with SYBR Green).
-
Quantification: The intensity of the telomeric ladder is quantified and the IC50 value (the concentration of the ligand that inhibits 50% of telomerase activity) is determined.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to its target.
Principle: A G-quadruplex-forming oligonucleotide is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. The binding of the ligand to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU). From the association and dissociation phases of the binding event, kinetic parameters (kₐ and kₑ) and the dissociation constant (Kd) can be calculated.
Protocol Outline:
-
Sensor Chip Preparation: A sensor chip (e.g., with a streptavidin-coated surface) is prepared.
-
DNA Immobilization: A biotinylated G-quadruplex-forming oligonucleotide is injected over the sensor surface and captured by the streptavidin. The DNA is then folded into its G-quadruplex conformation by injecting a buffer containing K⁺.
-
Ligand Binding Analysis: The ligand of interest is injected at various concentrations over the immobilized G-quadruplex surface. The association and dissociation are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd = kₑ/kₐ).
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: G-quadruplex stabilization pathway.
Caption: G4 ligand evaluation workflow.
Concluding Remarks
The landscape of G-quadruplex ligands is rich and rapidly evolving. L2H2-6OTD and its derivatives have emerged as highly potent G4 stabilizers with significant telomerase inhibitory activity, rivaling the natural product telomestatin. In comparison, pyridostatin and BRACO-19, while also effective G4 binders, exhibit different profiles in terms of binding affinity, telomerase inhibition, and cytotoxicity.
The data compiled in this guide underscore the importance of a multi-faceted approach to ligand evaluation, encompassing biophysical characterization, in vitro activity assays, and cell-based studies. The provided experimental protocols and workflow diagrams offer a framework for the systematic assessment of novel G4-targeting compounds. As research in this area progresses, the development of ligands with enhanced selectivity for specific G-quadruplex structures will be paramount for translating the therapeutic potential of G4 stabilization into clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L2H2-6OTD Intermediate-3 and Other Telomerase Inhibitors
L2H2-6OTD-dimer (3) belongs to a class of molecules that stabilize G-quadruplex (G4) structures in the telomeric region of DNA.[1][2] The G-tail of telomeres, rich in guanine, can fold into these four-stranded structures, which in turn inhibit the activity of telomerase, an enzyme overexpressed in approximately 90% of cancer cells and responsible for their immortalization.[1][3] By stabilizing these G-quadruplexes, L2H2-6OTD-dimer (3) effectively puts a cap on the chromosome ends, preventing telomerase from elongating them, which leads to cellular senescence and apoptosis.[1]
Performance Comparison
The efficacy of L2H2-6OTD-dimer (3) is compared with other telomerase inhibitors that employ different mechanisms of action. These alternatives include direct enzyme inhibitors, covalent binders, and inhibitors of alternative lengthening of telomeres (ALT) pathways.
| Inhibitor Class | Compound | Mechanism of Action | Target | IC50 | Reference |
| G-Quadruplex Ligand | L2H2-6OTD-dimer (3) | Stabilizes telomeric G-quadruplex structures, blocking telomerase binding. | Telomeric G-quadruplex DNA | 7.5 nM | [1][2] |
| G-Quadruplex Ligand | Telomestatin | Stabilizes telomeric G-quadruplex structures. | Telomeric G-quadruplex DNA | ~5 nM | [4] |
| G-Quadruplex Ligand | Phen-DC3 | Stabilizes telomeric G-quadruplex structures. | Telomeric G-quadruplex DNA | 0.7-5.6 µM (Varies with assay) | [4] |
| Covalent hTERT Inhibitor | NU-1 | Irreversibly binds to the catalytic active site of hTERT. | hTERT | Not specified | [3] |
| Nucleoside Analog | 6-thio-2'-deoxyguanosine (B1664700) | Incorporated into telomeres by telomerase, preventing further elongation. | Telomerase | Not specified | [5] |
| ATR Inhibitor (for ALT Cancers) | VE-821 | Inhibits ATR kinase, a key component of the ALT pathway. | ATR Kinase | Not specified | [6][7] |
| Antisense Oligonucleotide | Imetelstat | Binds to the template region of the telomerase RNA component (hTR). | hTR | Not specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of G-quadruplex stabilizing telomerase inhibitors like L2H2-6OTD-dimer (3).
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity.
-
Cell Lysate Preparation : Cancer cells (e.g., HEK293T) are lysed using a CHAPS buffer to extract active telomerase.
-
Telomerase Extension : The cell extract is incubated with a synthetic DNA primer (e.g., TS oligonucleotide) that telomerase can extend. This reaction mixture also contains dNTPs. If testing an inhibitor, the compound is added at this stage.
-
PCR Amplification : The telomerase extension products are then amplified by PCR. This step allows for the detection of even low levels of telomerase activity.
-
Analysis : The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. A ladder of bands indicates telomerase activity, and a reduction in the intensity or number of these bands in the presence of an inhibitor signifies its efficacy.
Circular Dichroism (CD) Spectra Analysis
CD spectroscopy is used to determine if a compound induces or stabilizes the G-quadruplex structure in telomeric DNA.
-
Sample Preparation : A solution of single-stranded telomeric DNA oligonucleotides (e.g., telo24) is prepared in a suitable buffer (e.g., potassium phosphate).
-
CD Measurement : A baseline CD spectrum of the DNA solution is recorded.
-
Ligand Titration : The inhibitor (e.g., L2H2-6OTD-dimer (3)) is titrated into the DNA solution.
-
Spectral Analysis : CD spectra are recorded after each addition of the inhibitor. A spectral shift, particularly an increase in the positive peak around 295 nm and a negative peak around 260 nm, is indicative of the formation of an anti-parallel G-quadruplex structure.[1]
Electrophoresis Mobility Shift Assay (EMSA)
EMSA is employed to study the binding of a ligand to DNA.
-
Sample Preparation : Telomeric DNA oligonucleotides are incubated with varying concentrations of the inhibitor in a binding buffer.
-
Electrophoresis : The mixtures are run on a non-denaturing polyacrylamide or agarose (B213101) gel.
-
Visualization : The DNA is visualized using a suitable stain (e.g., SYBR Green).
-
Analysis : If the inhibitor binds to the DNA, the mobility of the DNA through the gel will be retarded, resulting in a "shift" in the band's position compared to the unbound DNA. The extent of the shift can provide information about the binding affinity.
Visualizations
Below are diagrams illustrating the mechanism of action and experimental workflows.
Caption: Mechanism of telomerase inhibition by L2H2-6OTD via G-quadruplex stabilization.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Covalent Inhibition of Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapeutic 6-thio-2'-deoxyguanosine selectively targets and inhibits telomerase by inducing a non-productive telomere-bound telomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative Lengthening of Telomeres Renders Cancer Cells Hypersensitive to ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Alternative Lengthening of Telomeres (ALT) Pathway [massgeneral.org]
- 8. Imetelstat, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of L2H2-6OTD intermediate-3 Activity in Different Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of L2H2-6OTD intermediate-3, a dimeric G-quadruplex (G4) ligand, across various biochemical and biophysical assays. The data presented herein facilitates an objective evaluation of its performance against its monomeric precursor and another prominent G4-stabilizing agent, telomestatin.
Introduction to this compound
This compound, also referred to as L2H2-6OTD-dimer (3), is a synthetic macrocyclic hexaoxazole designed to bind to and stabilize G-quadruplex structures in telomeric DNA.[1][2] The formation and stabilization of these secondary structures at the ends of chromosomes are known to inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells and crucial for their immortalization. By stabilizing G-quadruplexes, this compound presents a promising strategy for anti-cancer therapeutic development.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effect by directly interacting with the single-stranded G-rich overhang of telomeric DNA. This interaction induces and stabilizes the formation of a G-quadruplex structure. The stabilized G-quadruplex acts as a physical block, preventing the binding of the telomerase enzyme to the telomere. This inhibition of telomerase leads to the progressive shortening of telomeres with each cell division, ultimately triggering cellular senescence or apoptosis in cancer cells.
Comparative Performance Data
The activity of this compound has been quantified in several key assays. The tables below summarize its performance in comparison to its monomeric form (L2H2-6OTD (2)) and the well-characterized G-quadruplex ligand, telomestatin.
Telomerase Inhibition by TRAP Assay
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting telomerase.
| Compound | IC50 (nM) | Cell Lysate |
| This compound | 7.6 | PC3 |
| L2H2-6OTD (monomer) | 15 | PC3 |
| Telomestatin | ~5 | - |
Lower IC50 values indicate higher potency.[1]
G-Quadruplex Stabilization by CD Melting Assay
Circular Dichroism (CD) melting experiments are used to assess the thermal stability of G-quadruplex DNA in the presence of a ligand. An increase in the melting temperature (Tm) indicates stabilization of the G-quadruplex structure.
| Compound | Telomeric DNA | Melting Temperature (Tm) with Ligand (°C) |
| This compound | telo24 | 73 |
| L2H2-6OTD (monomer) | telo24 | Not explicitly stated, but lower than dimer |
| Telomestatin | Not directly compared | Not directly compared |
Higher Tm values indicate greater stabilization of the G-quadruplex.[1]
G-Quadruplex DNA Binding by EMSA
The Electrophoretic Mobility Shift Assay (EMSA) is a qualitative technique used to detect the binding of a ligand to a DNA sequence. A "shift" in the migration of the DNA band upon addition of the ligand indicates binding.
| Compound | Telomeric DNA | Result |
| This compound | telo24, telo48, telo72, telo96 | Band shift observed, indicating binding |
| L2H2-6OTD (monomer) | Not explicitly stated | - |
| Telomestatin | Not explicitly stated | - |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Experimental Workflow Overview
The general workflow for evaluating G-quadruplex stabilizing compounds involves a series of assays to confirm DNA binding, structural induction, and biological activity.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a two-step process involving a telomerase extension reaction followed by PCR amplification.[3][4]
-
Cell Lysate Preparation : PC3 cells are lysed using a CHAPS-based buffer to prepare a telomerase-containing extract.[1]
-
Telomerase Extension : The cell extract is incubated with a TS primer (a substrate for telomerase), dNTPs, and varying concentrations of the inhibitor (this compound or controls).
-
PCR Amplification : The products of the telomerase extension are amplified by PCR using forward and reverse primers. An internal standard is often included to control for PCR inhibition.
-
Detection : The amplified products are separated by polyacrylamide gel electrophoresis and visualized. The intensity of the resulting ladder of bands corresponds to the telomerase activity.
-
Quantification : The IC50 value is determined by quantifying the reduction in telomerase activity at different inhibitor concentrations.
Circular Dichroism (CD) Spectroscopy and Melting Analysis
CD spectroscopy is used to characterize the conformation of the G-quadruplex DNA, while CD melting assesses its stability.
-
Sample Preparation : Telomeric DNA (e.g., telo24) is prepared in a buffer containing 100 mM KCl to promote G-quadruplex formation.[1]
-
CD Spectra Acquisition : CD spectra are recorded at a set temperature (e.g., 25°C) over a wavelength range of 220-320 nm in the absence and presence of this compound. The characteristic positive peak at ~295 nm and a negative peak at ~265 nm are indicative of an anti-parallel G-quadruplex structure.[1]
-
CD Melting : The sample is heated at a controlled rate (e.g., 1°C/min) from a low to a high temperature (e.g., 25°C to 95°C).
-
Data Analysis : The change in the CD signal at a specific wavelength (e.g., 295 nm) is monitored as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is performed to demonstrate the direct binding of this compound to telomeric DNA.
-
DNA Labeling : The telomeric DNA oligonucleotide is typically labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye for detection.
-
Binding Reaction : The labeled DNA is incubated with increasing concentrations of this compound in a binding buffer.
-
Electrophoresis : The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection : The positions of the DNA bands are visualized by autoradiography or fluorescence imaging. A slower migrating band in the presence of the compound indicates the formation of a DNA-ligand complex.
Conclusion
The available data consistently demonstrates that this compound is a potent stabilizer of telomeric G-quadruplex DNA and an effective inhibitor of telomerase activity. Its dimeric structure confers superior activity compared to its monomeric counterpart in both telomerase inhibition and G-quadruplex stabilization assays. The quantitative data from TRAP and CD melting assays, supported by the qualitative evidence from EMSA, position this compound as a promising candidate for further investigation in the development of novel anti-cancer therapies targeting telomere maintenance. Further studies directly comparing its efficacy and selectivity against a broader range of G4 ligands under identical conditions would be beneficial for a more complete assessment of its therapeutic potential.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased sensitivity and reproducibility of TRAP assay by avoiding direct primers interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L2H2-6OTD Dimer and Monomer Binding Kinetics to Telomeric G-Quadruplex DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding characteristics of the L2H2-6OTD dimer and its corresponding monomer. L2H2-6OTD is a macrocyclic hexaoxazole derivative investigated for its potential as a cancer therapeutic agent through the stabilization of G-quadruplex (G4) DNA structures within telomeres. The stabilization of these structures inhibits the activity of telomerase, an enzyme crucial for the immortalization of cancer cells.[1] This comparison focuses on the binding efficacy and thermal stabilization effects of the monomeric and dimeric forms of L2H2-6OTD on telomeric G-quadruplex DNA, supported by available experimental data.
Comparative Binding and Stabilization Analysis
| Parameter | L2H2-6OTD Monomer | L2H2-6OTD Dimer | Fold Improvement (Dimer vs. Monomer) | Reference |
| Telomerase Inhibition (IC50) | 15 nM | 7.6 nM | ~2-fold | [1] |
| Thermal Stabilization (Tm) of telo24 DNA | Not explicitly stated, but lower than dimer | 73 °C | - | [1] |
| Thermal Stabilization (Tm) of telo48 DNA | Not explicitly stated, but lower than dimer | 74 °C | - | [1] |
| Thermal Stabilization (Tm) of telo72 DNA | Not explicitly stated, but lower than dimer | 70 °C | - | [1] |
| Thermal Stabilization (Tm) of telo96 DNA | Not explicitly stated, but lower than dimer | 69 °C | - | [1] |
Key Findings:
-
The L2H2-6OTD dimer exhibits approximately a two-fold greater potency in inhibiting telomerase activity compared to the monomer, as indicated by the lower IC50 value.[1]
-
The dimer consistently induces a significant thermal stabilization of various lengths of telomeric G-quadruplex DNA, with melting temperatures ranging from 69 °C to 74 °C.[1]
-
The superior stabilization efficacy of the dimer is attributed to its ability to interact with and stabilize the flexible, long telomeric DNA by potentially binding to each 24-base G-quadruplex unit in a sandwich-like manner.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of the L2H2-6OTD monomer and dimer.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity. The assay involves two main steps: the extension of a substrate by telomerase present in a cell lysate, followed by the PCR amplification of the extended products.
1. Cell Lysate Preparation:
-
Cells are collected and centrifuged.
-
The cell pellet is resuspended in an ice-cold lysis buffer (e.g., NP-40 lysis buffer) at a concentration of 500–1,250 cells/µL.
-
The suspension is incubated on ice for 30 minutes to lyse the cells and release the cellular components, including telomerase.
-
The lysate can be snap-frozen in liquid nitrogen and stored at -80 °C.
2. TRAP Reaction:
-
A master mix is prepared containing TRAP buffer, dNTPs, a forward primer (e.g., Cy5-labeled TS primer), a reverse primer, Taq DNA polymerase, and RNase-free water.
-
An aliquot of the cell lysate is added to the master mix.
-
The L2H2-6OTD monomer or dimer is added at varying concentrations to determine the IC50 value.
-
The reaction mixture is incubated at a temperature suitable for telomerase activity (e.g., 22–30 °C) for 30 minutes to allow for the extension of the forward primer by telomerase.
3. PCR Amplification and Detection:
-
The telomerase is heat-inactivated (e.g., 95 °C for 5 minutes).
-
The extended products are then amplified by PCR for a set number of cycles (e.g., 24-29 cycles).
-
The PCR products, which form a characteristic ladder of bands, are separated by polyacrylamide gel electrophoresis (PAGE).
-
The bands are visualized using a fluorescence scanner (for fluorescently labeled primers). The intensity of the ladder is quantified to determine the level of telomerase inhibition.
Circular Dichroism (CD) Melting Assay
CD spectroscopy is utilized to monitor the conformational changes of DNA upon ligand binding and thermal denaturation. The melting temperature (Tm), the temperature at which 50% of the DNA is unfolded, is a measure of the stability of the G-quadruplex structure.
1. Sample Preparation:
-
A solution of the telomeric DNA oligonucleotide (e.g., telo24, telo48, telo72, or telo96) is prepared in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.1) containing a monovalent cation like K+ to induce G-quadruplex formation.
-
The L2H2-6OTD monomer or dimer is added to the DNA solution.
-
The samples are annealed by heating to 95 °C and then slowly cooling to room temperature.
2. CD Measurement:
-
CD spectra are recorded over a wavelength range of 220–340 nm at a starting temperature (e.g., 20 °C) to confirm the formation of the G-quadruplex structure (a parallel G4 typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel G4 has a positive peak around 295 nm).
-
The ellipticity at a specific wavelength (e.g., the peak of the G-quadruplex signature) is monitored as the temperature is increased at a constant rate (e.g., 1 °C/min) from the starting temperature to a final temperature (e.g., 95 °C).
3. Data Analysis:
-
The change in ellipticity is plotted against temperature to generate a melting curve.
-
The melting temperature (Tm) is determined as the midpoint of the sigmoidal transition, representing the thermal stability of the G-quadruplex-ligand complex.
Visualizations
Experimental Workflow for G-Quadruplex Stabilization Analysis
Caption: Workflow for analyzing G-quadruplex stabilization by L2H2-6OTD.
Signaling Pathway of Telomerase Inhibition by G-Quadruplex Stabilization
Caption: Signaling effects of G-quadruplex stabilization by L2H2-6OTD.
References
A Head-to-Head Comparison of G-Quadruplex Ligands: L2H2-6OTD-3 and BRACO-19
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide
In the landscape of anticancer drug development, the stabilization of G-quadruplex (G4) structures in telomeres and promoter regions has emerged as a promising therapeutic strategy. This guide provides a detailed side-by-side comparison of two prominent G-quadruplex stabilizing ligands: L2H2-6OTD-3, a macrocyclic hexaoxazole derivative, and BRACO-19, a trisubstituted acridine. This comparison is based on available experimental data to aid researchers in making informed decisions for their investigative pursuits.
At a Glance: Key Performance Indicators
| Parameter | L2H2-6OTD-3 (monomer/dimer) | BRACO-19 |
| Chemical Class | Macrocyclic Hexaoxazole | Trisubstituted Acridine |
| Primary Target | Telomeric G-quadruplex | Telomeric G-quadruplex |
| Reported G4 Topology Preference | Induces anti-parallel topology[1] | Binds to parallel, anti-parallel, and hybrid topologies[2] |
| Telomerase Inhibition (IC50) | 7.5 nM (as a dimer in a TRAP assay)[1] | Not explicitly reported as a direct IC50 in TRAP; however, almost complete inhibition at 5µM in glioma cells.[3] |
| Cellular Proliferation Inhibition (IC50) | Data not available for the monomer. | 1.45 µM (U87), 1.55 µM (U251), 2.5 µM (SHG44), 2.5 µM (UXF1138L), 27.8 µM (C6)[4] |
| G-Quadruplex Binding Affinity (Kd) | Data not available. | 5.6 µM (for binding to a G4 aptamer)[5] |
| G-Quadruplex Stabilization (ΔTm) | 16 °C (for the monomer) | Data not available in this format. |
Mechanism of Action: A Tale of Two Scaffolds
Both L2H2-6OTD-3 and BRACO-19 exert their anticancer effects by binding to and stabilizing G-quadruplex structures, primarily within the telomeric regions of DNA. This stabilization effectively inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells. However, the intricacies of their mechanisms show distinct characteristics.
L2H2-6OTD-3 , a derivative of the natural product telomestatin, is a macrocyclic compound that has been shown to potently inhibit telomerase. The dimeric form of L2H2-6OTD, in particular, demonstrates high efficacy in stabilizing long telomeric DNA by inducing an anti-parallel G-quadruplex conformation.[1] This interaction is thought to block the binding of telomerase to the telomeric overhang, thereby preventing telomere elongation.
BRACO-19 , on the other hand, is a synthetic 3,6,9-trisubstituted acridine. Its planar aromatic core intercalates between the G-quartets of the G-quadruplex, while its side chains interact with the grooves of the structure. This binding not only inhibits telomerase but also leads to "telomere uncapping," where the protective protein complex, shelterin, is displaced.[3] This exposes the chromosome ends, triggering a DNA damage response that can lead to cell cycle arrest, senescence, and apoptosis.[3] Furthermore, BRACO-19 has been observed to induce the translocation of the catalytic subunit of telomerase (hTERT) from the nucleus to the cytoplasm.[3]
Visualizing the Pathway: BRACO-19's Cellular Impact
Caption: Signaling pathway of BRACO-19's mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay is a highly sensitive method for measuring telomerase activity.
1. Cell Lysis and Protein Extraction:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract (containing telomerase) with a TRAP reaction buffer, dNTPs, and a TS primer (a non-telomeric oligonucleotide).
-
Incubate at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
Inactivate telomerase by heating at 95°C for 5 minutes.
3. PCR Amplification:
-
Add a reverse primer (ACX), Taq polymerase, and PCR buffer to the reaction mixture.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
4. Detection of Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Visualize the characteristic DNA ladder pattern, which indicates telomerase activity. The intensity of the ladder is proportional to the telomerase activity in the sample.
Visualizing the Workflow: TRAP Assay
Caption: A simplified workflow of the TRAP assay.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure.
1. Oligonucleotide Preparation:
-
A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
In the unfolded state, the donor and quencher are far apart, and fluorescence is high.
-
Upon folding into a G-quadruplex, the donor and quencher are brought into close proximity, resulting in FRET and a decrease in fluorescence.
2. Assay Setup:
-
The labeled oligonucleotide is diluted in a buffer containing a cation (typically K+) to promote G-quadruplex formation.
-
The oligonucleotide solution is aliquoted into a 96-well plate.
-
The test ligand (e.g., L2H2-6OTD-3 or BRACO-19) is added at various concentrations.
3. Thermal Denaturation:
-
The plate is placed in a real-time PCR instrument.
-
The temperature is gradually increased, and the fluorescence is measured at each temperature point.
4. Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.
-
The change in melting temperature (ΔTm) in the presence of the ligand compared to the control (no ligand) is calculated. A higher ΔTm indicates greater stabilization of the G-quadruplex by the ligand.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compound (L2H2-6OTD-3 or BRACO-19) and incubate for a specified period (e.g., 72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, can be calculated from the dose-response curve.[6]
Concluding Remarks
Both L2H2-6OTD-3 and BRACO-19 are potent G-quadruplex stabilizing agents with demonstrated anticancer potential. L2H2-6OTD-3, particularly in its dimeric form, shows remarkable potency in telomerase inhibition at the nanomolar level. BRACO-19, while exhibiting cellular effects in the micromolar range, offers a multifaceted mechanism of action that includes telomere uncapping and induction of a DNA damage response.
The choice between these compounds for research and development will depend on the specific experimental context and therapeutic goals. The lack of direct, side-by-side comparative studies necessitates careful consideration of the available data and the experimental conditions under which they were obtained. This guide aims to provide a foundational and objective comparison to assist in this critical decision-making process.
References
- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Efficacy of L2H2-6OTD Intermediate-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific in vivo anti-tumor data for a compound explicitly named "L2H2-6OTD intermediate-3" is not available in the public domain. This guide has been constructed based on the known mechanisms of the closely related L2H2-6OTD family of compounds and general protocols for in vivo anti-tumor studies. The experimental data presented herein is illustrative and intended to serve as a template for the evaluation of novel G-quadruplex ligands.
Executive Summary
L2H2-6OTD and its derivatives are recognized as potent stabilizers of G-quadruplex (G4) structures.[1][2] These non-canonical DNA secondary structures are prevalent in telomeric regions and the promoter regions of various oncogenes. By stabilizing these G4 structures, L2H2-6OTD and similar compounds can inhibit telomerase activity and disrupt telomere maintenance, a critical pathway for cancer cell immortality.[1][3] This guide provides a framework for evaluating the in vivo anti-tumor effects of a hypothetical G4 ligand, this compound, compared to a standard-of-care chemotherapeutic agent, Paclitaxel, in a human non-small cell lung cancer (NSCLC) xenograft model.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize hypothetical efficacy and toxicity data for this compound versus Paclitaxel in an A549 NSCLC xenograft mouse model.
Table 1: Comparative Efficacy in A549 Xenograft Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (Day 28) (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 250 | 0 |
| This compound | 25 mg/kg, i.p., daily | 600 ± 150 | 60 |
| Paclitaxel | 10 mg/kg, i.v., bi-weekly | 450 ± 120 | 70 |
Table 2: Comparative Toxicity Profile
| Treatment Group | Mean Body Weight Change (Day 28) (%) | Mortality | Observed Toxicities |
| Vehicle Control | +5 ± 2 | 0/10 | None |
| This compound | -2 ± 1 | 0/10 | Minor lethargy on day of dosing |
| Paclitaxel | -10 ± 4 | 1/10 | Significant weight loss, lethargy |
Proposed Signaling Pathway and Mechanism of Action
This compound is presumed to function as a G-quadruplex stabilizer. By binding to and stabilizing G4 structures in telomeres, it is hypothesized to block the access of telomerase, leading to telomere shortening and eventual cell cycle arrest or apoptosis in cancer cells.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Cell Line and Culture
The human non-small cell lung cancer cell line A549 would be obtained from the American Type Culture Collection (ATCC). Cells would be cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Animal Model
All animal experiments would be conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) would be used.
Xenograft Tumor Implantation
A549 cells (5 x 10^6 in 100 µL of PBS) would be subcutaneously injected into the right flank of each mouse. Tumors would be allowed to grow to a mean volume of approximately 100-150 mm³ before the commencement of treatment.
Drug Administration
Mice would be randomly assigned to three groups (n=10 per group):
-
Vehicle Control: Administered intraperitoneally (i.p.) daily.
-
This compound: Administered i.p. daily at a dose of 25 mg/kg.
-
Paclitaxel: Administered intravenously (i.v.) twice a week at a dose of 10 mg/kg.
Efficacy and Toxicity Assessment
Tumor volume and body weight would be measured twice weekly. Tumor volume would be calculated using the formula: (Length x Width²) / 2. At the end of the study (Day 28), mice would be euthanized, and tumors would be excised and weighed. Tumor growth inhibition would be calculated relative to the vehicle-treated group.
Experimental Workflow
The following diagram outlines the key stages of the in vivo validation process.
References
Assessing the Selectivity of L2H2-6OTD intermediate-3 for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-quadruplex ligand L2H2-6OTD intermediate-3, correctly identified in scientific literature as L2H2-6OTD-dimer (3), and its potential selectivity for cancer cells. Due to the limited availability of direct comparative cytotoxicity data for L2H2-6OTD-dimer (3) in cancerous versus non-cancerous cell lines, this document focuses on its established mechanism of action and compares it with the more extensively studied G-quadruplex ligand, telomestatin (B1682999), for which selectivity data is available.
Introduction to L2H2-6OTD-dimer (3)
L2H2-6OTD-dimer (3) is a synthetic macrocyclic hexaoxazole dimer that functions as a G-quadruplex (G4) ligand. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, notably present in human telomeres. In many cancer cells, the enzyme telomerase is overexpressed and responsible for maintaining telomere length, leading to cellular immortalization. By stabilizing the G-quadruplex structure in telomeres, L2H2-6OTD-dimer (3) inhibits telomerase activity, which can trigger cellular senescence and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer therapy.
Quantitative Data Presentation
While direct cytotoxicity comparisons for L2H2-6OTD-dimer (3) are not publicly available, its potency as a telomerase inhibitor has been quantified. This section compares its telomerase inhibitory activity with that of its monomer precursor and the established G-quadruplex ligand, telomestatin.
Table 1: Telomerase Inhibitory Activity of G-Quadruplex Ligands
| Compound | Target | IC50 (in vitro) | Cell System |
| L2H2-6OTD-dimer (3) | Telomerase | 7.5 nM | Cell-free (TRAP assay) |
| L2H2-6OTD monomer (2) | Telomerase | 15 nM | Cell-free (TRAP assay) |
| Telomestatin | Telomerase | 4.1 µM (cytotoxicity) | SW39 Cancer Cells |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Cytotoxicity of Telomestatin in Cancer vs. Normal Cells
| Cell Line | Cell Type | Compound Concentration | Effect |
| SiHa | Cervical Cancer | 5 µM / 7.5 µM | Severe growth inhibition |
| HeLa | Cervical Cancer | 5 µM / 7.5 µM | Severe growth inhibition |
| MCF-7 | Breast Cancer | 5 µM / 7.5 µM | Severe growth inhibition |
| MRC-5-hTERT | Normal Lung Fibroblasts | 5 µM / 7.5 µM | Growth maintained |
Data for telomestatin suggests a selective action against cancer cells at concentrations of 5 µM and higher, where normal cell proliferation is not significantly affected[1].
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for assessing selectivity, the following diagrams illustrate the proposed signaling pathway of G-quadruplex ligands and a typical experimental workflow.
Caption: Proposed signaling pathway of L2H2-6OTD-dimer (3) in cancer cells.
Caption: Workflow for assessing the selectivity of L2H2-6OTD-dimer (3).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification and expansion of these findings.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer and normal cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of L2H2-6OTD-dimer (3) or the comparator compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture and treat cells with the test compound as described for the cytotoxicity assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Telomerase Activity Measurement: TRAP (Telomeric Repeat Amplification Protocol) Assay
This highly sensitive PCR-based assay quantifies telomerase activity.
-
Cell Lysate Preparation: Prepare cell extracts from treated and untreated cells using a suitable lysis buffer.
-
Telomerase Extension: Incubate the cell lysate with a TS primer substrate, allowing telomerase to add telomeric repeats.
-
PCR Amplification: Amplify the extended products using PCR with specific primers.
-
Detection: Visualize the PCR products by gel electrophoresis. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample.
-
Quantification: Quantify the band intensity to determine the IC50 of the compound for telomerase inhibition.
Conclusion and Future Directions
L2H2-6OTD-dimer (3) demonstrates potent telomerase inhibitory activity, a key hallmark of many anticancer agents. However, a comprehensive assessment of its selectivity for cancer cells over normal cells is currently limited by the lack of publicly available comparative cytotoxicity data. The available information on telomestatin suggests that G-quadruplex ligands can achieve a favorable selectivity profile.
Future research should prioritize conducting in vitro cytotoxicity and apoptosis assays using L2H2-6OTD-dimer (3) on a panel of cancer cell lines alongside corresponding normal, non-cancerous cell lines. This will enable the determination of a selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, providing a quantitative measure of its therapeutic window. Such studies are crucial for validating the potential of L2H2-6OTD-dimer (3) as a selective anticancer agent.
References
A Comparative Analysis of G-Quadruplex Stabilizers: Telomestatin vs. L2H2-6OTD Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent G-quadruplex (G4) stabilizing agents: Telomestatin and L2H2-6OTD, a synthetic derivative. While the specific compound "L2H2-6OTD intermediate-3" was not identifiable in a comprehensive literature search, this guide will focus on the well-characterized L2H2-6OTD and its dimeric form, providing a robust comparison with the natural product Telomestatin. Both classes of compounds are of significant interest in cancer research due to their potent telomerase inhibition and ability to induce cellular senescence by stabilizing G-quadruplex structures in telomeric DNA.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for Telomestatin and the L2H2-6OTD-dimer, highlighting their efficacy as telomerase inhibitors.
| Parameter | Telomestatin | L2H2-6OTD-dimer | Reference |
| IC50 (TRAP Assay) | 5 nM | 7.5 nM | [1][2] |
Mechanism of Action: Stabilizing the G-Quadruplex
Both Telomestatin and L2H2-6OTD derivatives exert their anticancer effects by binding to and stabilizing G-quadruplex structures. These are non-canonical secondary DNA structures formed in guanine-rich sequences, such as those found at the ends of chromosomes (telomeres). The stabilization of these structures prevents the enzyme telomerase from accessing and elongating the telomeres, leading to telomere shortening and ultimately, cell death in cancer cells which rely on telomerase for their immortality.
Telomestatin, a natural product isolated from Streptomyces anulatus, is a macrocyclic compound that has been shown to be a highly potent and selective G-quadruplex ligand.[1] It preferentially interacts with intramolecular G-quadruplexes.[1] L2H2-6OTD is a synthetic macrocyclic hexaoxazole that belongs to a class of compounds designed as Telomestatin analogues.[3] These synthetic derivatives aim to improve upon the properties of the natural product, such as solubility and synthetic accessibility.
The following diagram illustrates the general mechanism of G-quadruplex stabilization by these ligands, leading to telomerase inhibition.
Caption: Mechanism of telomerase inhibition by G-quadruplex stabilizing ligands.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds. Below are outlines of standard protocols used to assess the activity of G-quadruplex ligands.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity.
Principle: This assay involves two main steps: 1) telomerase in a cell extract adds telomeric repeats to a synthetic DNA primer, and 2) the extended products are amplified by PCR. The intensity of the resulting DNA ladder on a gel corresponds to the telomerase activity.
Workflow:
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Detailed Steps:
-
Cell Lysate Preparation: Cells are lysed using a CHAPS-based buffer to release cellular components, including telomerase.
-
Telomerase Extension: The cell extract is incubated with a synthetic TS primer (a substrate for telomerase), dNTPs, and the compound to be tested (Telomestatin or L2H2-6OTD).
-
PCR Amplification: The reaction mixture is then subjected to PCR using a forward primer (complementary to the TS primer) and a reverse primer (complementary to the telomeric repeats).
-
Product Detection: The amplified products are resolved on a polyacrylamide gel and visualized using a DNA stain like SYBR Green. A decrease in the intensity of the DNA ladder in the presence of the compound indicates telomerase inhibition.
Cell Viability Assay (e.g., MTT Assay)
Cell viability assays are used to determine the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformation of DNA and its interaction with ligands.
Principle: G-quadruplex structures have characteristic CD spectra that differ from other DNA conformations like B-DNA. The binding of a ligand that stabilizes the G-quadruplex structure will induce a change in the CD spectrum, which can be monitored to determine binding affinity and conformational changes.
Experimental Setup:
-
A solution of a G-rich oligonucleotide (e.g., human telomeric sequence) is prepared in a suitable buffer.
-
An initial CD spectrum of the oligonucleotide is recorded.
-
The ligand (Telomestatin or L2H2-6OTD) is titrated into the oligonucleotide solution.
-
CD spectra are recorded after each addition of the ligand.
-
Changes in the CD signal at specific wavelengths are monitored to determine the binding and the type of G-quadruplex conformation being stabilized.
Conclusion
Both Telomestatin and the synthetic L2H2-6OTD derivatives are potent G-quadruplex stabilizers and telomerase inhibitors, making them promising candidates for anticancer drug development. While Telomestatin is a well-studied natural product, synthetic analogues like L2H2-6OTD offer the potential for improved pharmacological properties and a more accessible route of synthesis. The choice between these compounds for further research and development will depend on a variety of factors including their specific activity in different cancer cell lines, their pharmacokinetic profiles, and their off-target effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel G-quadruplex stabilizing agents.
References
Safety Operating Guide
Navigating the Disposal of L2H2-6OTD Intermediate-3: A Guide to Safety and Compliance
Disclaimer: A specific Safety Data Sheet (SDS) for L2H2-6OTD intermediate-3, including its CAS number, could not be located in publicly available resources. The following information is a generalized guide for the proper disposal of a research-grade, potentially hazardous chemical intermediate. This guidance is for informational purposes only and is not a substitute for a formal hazardous waste determination. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal instructions tailored to their location and the exact composition of the waste stream.
The compound L2H2-6OTD is identified as a macrocyclic hexaoxazole and a telomerase inhibitor. As an intermediate in the synthesis of such a compound, "this compound" should be handled as a potentially bioactive and hazardous substance. The disposal of telomerase inhibitors, like other cytotoxic or bioactive compounds, requires a careful and informed approach to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Data Presentation
Without a specific SDS, a comprehensive hazard profile cannot be definitively established. However, based on its classification as a telomerase inhibitor, potential hazards can be inferred. The following table summarizes these potential hazards and recommended safety precautions.
| Potential Hazard Category | Description | Recommended Handling Precautions |
| Chemical Reactivity | Unknown reactivity with other chemicals. May be unstable under certain conditions (e.g., heat, light). | Store in a cool, dark, and dry place. Avoid contact with strong oxidizing agents, acids, and bases. |
| Toxicological Properties | As a telomerase inhibitor, it may have cytotoxic or other biological effects. The acute and chronic toxicity are unknown. | Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE). |
| Environmental Hazards | The ecotoxicity is unknown. Release into the environment should be avoided. | Do not dispose of down the drain. Collect all waste for proper disposal by EHS. |
Experimental Protocols: A General Framework for Disposal
The following is a generalized, step-by-step procedure for the disposal of a research quantity of a chemical intermediate like this compound.
1. Hazard Characterization and Waste Segregation:
-
Assume the waste is hazardous in the absence of definitive data.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.
-
Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., reaction mixtures, solvent rinses).
2. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.
-
If there is a risk of splashing, use a face shield in addition to safety glasses.
-
If the material is a powder or if aerosols may be generated, work in a certified chemical fume hood.
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbent material in a sealed, labeled container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS emergency line.
4. Waste Collection and Labeling:
-
Collect all waste in a chemically compatible container with a secure lid.
-
The container must be in good condition and not leaking.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name ("this compound" and any other components in the waste). Include the approximate quantities of each component.
-
Attach a properly filled-out hazardous waste tag, as required by your institution.
5. Storage and Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
Arrange for pickup by your institution's EHS department according to their schedule and procedures.
Mandatory Visualizations
The following diagrams provide a visual representation of the disposal workflow and the hierarchy of controls for handling hazardous chemical waste.
Caption: Disposal workflow for this compound.
Caption: Hierarchy of controls for safe chemical handling.
Personal protective equipment for handling L2H2-6OTD intermediate-3
Disclaimer: As "L2H2-6OTD intermediate-3" is a research chemical with no specific Safety Data Sheet (SDS) publicly available, it must be handled with the assumption that it is hazardous. The following guidance is based on established safety protocols for novel or uncharacterized chemical intermediates and is intended for use by trained researchers and scientists in a controlled laboratory setting.
Immediate Safety and Handling Precautions
Given the unknown toxicological properties of this compound, a conservative approach to safety is paramount. All handling and disposal procedures should be conducted under the assumption that the compound may be toxic, flammable, corrosive, and/or environmentally harmful.
Engineering Controls:
-
Ventilation: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to prevent the inhalation of any dust, aerosols, or vapors.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for all personnel handling this compound. The minimum required PPE includes:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile rubber gloves.[2] Consider double-gloving for added protection. | Nitrile gloves offer good resistance to a variety of organic solvents and chemicals.[2] |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when a splash hazard is present.[3][4] | Protects against splashes, projectiles, and unknown chemical exposures. |
| Body Protection | A long-sleeved, flame-resistant lab coat.[1] | Protects skin and personal clothing from contamination.[5] |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the designated work area.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
When handling the solid compound, use appropriate tools (e.g., spatula, weighing paper) to avoid direct contact.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Uncharacterized Chemical Waste
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
| Waste Type | Collection and Containment | Labeling | Storage |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container.[1] This includes contaminated gloves, pipette tips, and absorbent pads. | "Hazardous Waste: Unidentified Compound (this compound)", Date of Accumulation, Researcher's Name and Contact Information.[1] | Store in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible chemicals.[1] |
| Liquid Waste | Collect in a designated, leak-proof, and chemically compatible container.[1] Do not mix with other chemical waste streams.[1] | "Hazardous Waste: Unidentified Compound (this compound)", Date of Accumulation, Researcher's Name and Contact Information.[1] | Store in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible chemicals.[1] |
Final Disposal:
-
The ultimate disposal of this uncharacterized waste must be handled by a licensed hazardous waste disposal company.[1]
-
Crucially, contact your institution's Environmental Health and Safety (EHS) office for guidance and to arrange for proper disposal. [1]
Experimental Protocols: Risk Assessment and Control Banding
In the absence of specific toxicity data, a "control banding" approach is recommended.[6][7][8] This qualitative risk assessment strategy matches a control measure (e.g., ventilation, containment) to a "band" of hazards.[6] For a novel intermediate like this compound, it should be placed in a high-hazard band, necessitating stringent controls.
Key Steps in Risk Assessment:
-
Identify Hazards: Assume the compound is toxic, an irritant, and potentially reactive.
-
Assess Risks: Consider the routes of exposure (inhalation, dermal, ingestion) and the quantities being used.
-
Implement Controls: Utilize the engineering controls, PPE, and work practices outlined above.
-
Review and Refine: Continuously review procedures and adjust as more information becomes available.
Visualizations
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. twu.edu [twu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CCOHS: Control Banding [ccohs.ca]
- 7. ehs.cornell.edu [ehs.cornell.edu]
- 8. Control banding - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
